molecular formula C12H12ClN3O B186824 2-Chloro-3-(morpholin-4-yl)quinoxaline CAS No. 6641-44-7

2-Chloro-3-(morpholin-4-yl)quinoxaline

Cat. No.: B186824
CAS No.: 6641-44-7
M. Wt: 249.69 g/mol
InChI Key: FMGODTXGSITMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(morpholin-4-yl)quinoxaline (CAS 6641-44-7) is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a quinoxaline core, a structure recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active molecules . The strategic incorporation of a morpholine ring and a chlorine atom on the quinoxaline core makes this reagent a highly versatile synthon . The morpholine group is a common pharmacophore that can enhance solubility and modulate the lipophilicity of a molecule, thereby improving its drug-like properties and potential for target binding . The chlorine atom at the 2-position is a reactive handle that acts as an excellent leaving group, allowing for facile nucleophilic aromatic substitution (SNAr) with a variety of N-, O-, and S-nucleophiles to create a diverse library of novel derivatives for structure-activity relationship (SAR) studies . Researchers value this compound for its broad potential in developing new therapeutic agents. Quinoxaline derivatives, in general, have demonstrated significant biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects . Specifically, the quinoxaline scaffold has been investigated as a potent inhibitor of various respiratory viruses, including influenza and SARS coronaviruses, making it a relevant candidate for antiviral research . Furthermore, its role as a key intermediate in synthesizing more complex fused heterocyclic systems, such as tetrazolo[1,5-a]quinoxalines, has been explored for their dual anticancer and antimicrobial activities . This product is intended for research applications only and is not suitable for diagnostic or therapeutic use. Researchers can leverage this compound as a foundational building block to synthesize novel molecules for screening against various disease targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chloroquinoxalin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-11-12(16-5-7-17-8-6-16)15-10-4-2-1-3-9(10)14-11/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGODTXGSITMNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286784
Record name 2-chloro-3-(morpholin-4-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6641-44-7
Record name NSC47611
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-3-(morpholin-4-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Chloro-3-(morpholin-4-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 2-Chloro-3-(morpholin-4-yl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available physicochemical data, outlines a general synthetic approach, and discusses the broader context of the biological potential of quinoxaline derivatives.

Core Chemical Properties

This compound is a versatile small molecule scaffold.[1] Its fundamental chemical properties are summarized in the table below, providing a foundational dataset for researchers.

PropertyValueReference
Molecular Formula C₁₂H₁₂ClN₃O[1]
Molecular Weight 249.69 g/mol [1]
Boiling Point 401.4 °C at 760 mmHg
Density 1.347 g/cm³
Flash Point 196.6 °C
LogP 2.18480
CAS Number 6641-44-7[1]

Synthesis and Characterization

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a dihalogenated quinoxaline precursor.

General Synthetic Workflow

The synthesis logically proceeds through the reaction of 2,3-dichloroquinoxaline with morpholine. This reaction is a standard method for producing a variety of substituted quinoxalines.[2]

Synthesis Workflow 2,3-Dichloroquinoxaline 2,3-Dichloroquinoxaline Reaction Reaction 2,3-Dichloroquinoxaline->Reaction Morpholine Morpholine Morpholine->Reaction This compound This compound Reaction->this compound Purification Purification This compound->Purification Characterized_Product Characterized Product Purification->Characterized_Product

Caption: General synthesis workflow for this compound.

Experimental Protocol: A General Approach
  • Reaction Setup: To a solution of 2,3-dichloroquinoxaline in a suitable solvent (e.g., ethanol, acetonitrile, or DMF), an equimolar or slight excess of morpholine is added.

  • Base: A base, such as potassium carbonate or triethylamine, is typically added to scavenge the HCl byproduct.

  • Reaction Conditions: The reaction mixture is stirred, often with heating (reflux), for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological and Pharmacological Context

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[3][4]

Potential Therapeutic Areas

The quinoxaline core is found in compounds with a wide array of pharmacological properties, including:

  • Antimicrobial and Antifungal Activity: Various quinoxaline derivatives have demonstrated potent activity against a range of bacteria and fungi.[3]

  • Antiviral Activity: The quinoxaline scaffold is a component of molecules being investigated for their antiviral properties, including against respiratory pathogens.[5]

  • Anticancer Activity: Numerous quinoxaline derivatives have been synthesized and evaluated for their potential as anticancer agents.[4]

  • Kinase Inhibition: The quinoxaline nucleus serves as a core for the design of various kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[3]

The biological activity of a specific derivative like this compound would be determined by the interplay of the quinoxaline core and its substituents. The morpholine group can influence solubility, metabolic stability, and receptor binding.

Signaling Pathways

While no specific signaling pathways have been definitively associated with this compound in the available literature, the broader class of quinoxaline derivatives has been shown to interact with various biological targets. For instance, certain pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as activators of Sirt6, a protein involved in cellular metabolism and aging.[6] The potential for this compound to modulate specific signaling pathways would require dedicated biological screening and mechanistic studies.

Signaling_Pathway_Investigation Compound This compound Cell-based_Assays Cell-based Assays (e.g., Proliferation, Viability) Compound->Cell-based_Assays Target_Identification Target Identification (e.g., Kinase Profiling, Affinity Chromatography) Cell-based_Assays->Target_Identification Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Target_Identification->Pathway_Analysis Biological_Effect Elucidation of Biological Effect and Mechanism of Action Pathway_Analysis->Biological_Effect

Caption: Logical workflow for investigating the biological activity of the title compound.

Conclusion

This compound presents itself as a molecule with potential for further investigation in drug discovery, based on the well-documented biological activities of the broader quinoxaline class. This guide provides the currently available core physicochemical data and a general synthetic framework. Further detailed experimental studies are required to fully characterize this compound, elucidate its specific biological activities, and understand its mechanism of action at the molecular level.

References

An In-depth Technical Guide to 2-Chloro-3-(morpholin-4-yl)quinoxaline (CAS Number: 6641-44-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-(morpholin-4-yl)quinoxaline, a heterocyclic compound belonging to the quinoxaline class of molecules. Quinoxaline derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial and anticancer properties.[1] This document details the synthesis, physicochemical properties, and spectroscopic characterization of this compound. While specific quantitative biological data for this particular compound is not extensively available in the public domain, this guide discusses the known biological potential of the quinoxaline scaffold and outlines potential avenues for future research.

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the field of drug discovery. The versatility of the quinoxaline ring system allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied biological activities. The subject of this guide, this compound, combines the quinoxaline core with a morpholine moiety, a common substituent in medicinal chemistry known to often enhance pharmacological properties.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound are summarized in the tables below.

Table 1: Physicochemical Properties
PropertyValue
CAS Number 6641-44-7
Molecular Formula C₁₂H₁₂ClN₃O
Molecular Weight 249.69 g/mol [1]
Appearance (Not specified in literature)
Solubility (Not specified in literature)
Table 2: Spectroscopic Data Summary
TechniqueObserved Characteristics
¹H NMR Multiplet in the region of δ 7.8–8.2 ppm (aromatic protons of the quinoxaline ring).[1] Triplets typical for the protons of the morpholine ring.[1]
¹³C NMR Distinct chemical shifts for the carbon atoms of the quinoxaline ring and the morpholine moiety. For a similar compound, 3-morpholin-4-yl-quinoxalin-2-ol, the morpholine CH₂ carbons show a signal at δ 66.9 ppm.[1]
Infrared (IR) A notable band around 800 cm⁻¹ is indicative of the C-Cl stretching vibration. The C-H stretching vibrations of the morpholine ring are observed in the range of 2900–2940 cm⁻¹.[1]
Mass Spectrometry (MS) Molecular ion peak [M+H]⁺ at m/z 249 (for the ³⁵Cl isotope) and a peak at m/z 251 (for the ³⁷Cl isotope) with an approximate 3:1 intensity ratio, characteristic of a chlorine-containing compound.[1]

Synthesis and Experimental Protocols

The most common method for the synthesis of this compound is through the nucleophilic substitution of 2,3-dichloroquinoxaline with morpholine.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,3-dichloroquinoxaline

  • Morpholine

  • Ethanol

  • Base (e.g., potassium carbonate, triethylamine)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2,3-dichloroquinoxaline in a suitable solvent such as ethanol.

  • Add a base to the mixture to neutralize the hydrochloric acid byproduct that will be formed during the reaction.

  • To this mixture, add morpholine.

  • The reaction mixture is then typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The product is isolated by quenching the reaction with water and subsequent filtration to collect the precipitated solid.

  • The crude product can be further purified by recrystallization from a suitable solvent.

A "green chemistry" approach has also been reported, involving the solvent-free grinding of 2,3-dichloroquinoxaline with morpholine, potassium carbonate, and potassium iodide in the presence of PEG-400 at room temperature.[1]

Diagram 1: Synthetic Workflow

G Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup and Purification cluster_product Final Product 2,3-dichloroquinoxaline 2,3-dichloroquinoxaline Reaction Reaction 2,3-dichloroquinoxaline->Reaction Morpholine Morpholine Morpholine->Reaction Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Reflux Reflux Reflux->Reaction Quenching with Water Quenching with Water Filtration Filtration Quenching with Water->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound Reaction->Quenching with Water

Caption: Synthetic pathway for this compound.

Biological Activity and Potential Mechanisms of Action

While specific quantitative biological data for this compound is limited in publicly available literature, the quinoxaline scaffold is well-established as a "privileged structure" in medicinal chemistry, exhibiting a broad range of pharmacological activities.

Anticancer Potential

Quinoxaline derivatives have been extensively investigated for their anticancer properties. Their mechanisms of action are diverse and can include:

  • Inhibition of Kinases: Many quinoxaline-based compounds have been shown to inhibit various protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

  • DNA Intercalation: The planar aromatic structure of the quinoxaline ring allows some derivatives to intercalate into the DNA double helix, disrupting DNA replication and transcription, ultimately leading to cell death.

  • Topoisomerase Inhibition: Some quinoxalines can inhibit topoisomerase enzymes, which are essential for managing DNA topology during replication. This inhibition leads to DNA damage and apoptosis.

Antimicrobial Activity

The quinoxaline core is also a key component of several antimicrobial agents. The proposed mechanisms for their antimicrobial effects include:

  • Inhibition of Bacterial DNA Gyrase: Similar to their anticancer effects, some quinoxalines can target bacterial DNA gyrase, an enzyme essential for DNA replication in bacteria.

  • Disruption of Bacterial Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

  • Inhibition of other essential bacterial enzymes.

Given the established bioactivity of the quinoxaline scaffold, this compound represents a promising candidate for further biological evaluation.

Future Research Directions

To fully elucidate the therapeutic potential of this compound, the following areas of research are recommended:

  • Quantitative Biological Evaluation: In vitro screening of the compound against a panel of cancer cell lines (e.g., breast, lung, colon) and various microbial strains (Gram-positive and Gram-negative bacteria, fungi) to determine its IC₅₀ and MIC values, respectively.

  • Mechanism of Action Studies: If significant biological activity is observed, further studies should be conducted to determine its specific molecular target(s) and mechanism of action. This could involve kinase inhibition assays, DNA binding studies, or cell-based assays to investigate its effects on signaling pathways (e.g., apoptosis, cell cycle regulation).

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to establish a clear structure-activity relationship, which can guide the design of more potent and selective compounds.

Conclusion

This compound is a readily synthesizable compound with a chemical structure that suggests significant potential for biological activity, based on the well-documented properties of the quinoxaline scaffold. While there is a need for more specific quantitative data on its efficacy and mechanism of action, this technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds. The detailed synthesis protocols and compiled physicochemical data serve as a valuable resource for initiating further investigation into this promising area of medicinal chemistry.

References

An In-Depth Technical Guide to 2-Chloro-3-(morpholin-4-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline, a versatile heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a substituted quinoxaline derivative. The quinoxaline core is a bicyclic heteroaromatic compound containing a benzene ring fused to a pyrazine ring. In this specific molecule, the quinoxaline scaffold is substituted with a chloro group at the 2-position and a morpholino group at the 3-position.

Quantitative Molecular Data
PropertyValue
Molecular Formula C₁₂H₁₂ClN₃O[1][2][3]
Molecular Weight 249.69 g/mol [1][3][4]
CAS Number 6641-44-7[1][2][3][4]
Exact Mass 249.06700 u[2]
Density 1.347 g/cm³[2]
Boiling Point 401.4°C at 760 mmHg[2]
Flash Point 196.6°C[2]

Spectroscopic Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques that provide detailed information about its atomic composition and connectivity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are crucial for confirming the molecular structure. In the ¹H NMR spectrum, the protons of the morpholine ring and the aromatic protons of the quinoxaline ring will exhibit characteristic chemical shifts and coupling patterns. The four aromatic protons of the quinoxaline moiety typically appear as a multiplet in the region of δ 7.8–8.2 ppm.[4]

  • Infrared (IR) Spectroscopy : IR spectroscopy is employed to identify the functional groups present in the molecule. A notable absorption band around 800 cm⁻¹ is indicative of the C-Cl stretching vibration.[4] The C-H stretching vibrations of the morpholine ring are observed in the range of 2900–2940 cm⁻¹.[4]

  • Mass Spectrometry (MS) : This technique is used to determine the molecular weight and elemental composition. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight.[4]

Experimental Protocols: Green Synthesis Approach

A sustainable and efficient method for the synthesis of this compound utilizes a green chemistry approach, avoiding the use of volatile organic solvents and high energy consumption.[4]

Objective: To synthesize this compound from 2,3-dichloroquinoxaline and morpholine using a solvent-free mechanical grinding method.

Materials:

  • 2,3-dichloroquinoxaline

  • Morpholine

  • Polyethylene Glycol (PEG-400) (as a grinding medium)

  • Mortar and pestle

  • Analytical balance

  • Thin Layer Chromatography (TLC) plate

  • Appropriate solvent system for TLC (e.g., ethyl acetate/hexane)

  • UV lamp

Procedure:

  • Accurately weigh equimolar amounts of 2,3-dichloroquinoxaline and morpholine.

  • Add a catalytic amount of PEG-400 to the reactants in a mortar.

  • Grind the mixture vigorously with a pestle at room temperature for approximately 30 minutes.

  • Monitor the progress of the reaction by periodically taking a small sample and analyzing it using Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progression.

  • Upon completion of the reaction, the resulting solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

  • The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

This method presents a significant improvement over conventional refluxing in organic solvents, offering reduced reaction times, lower energy input, and a more environmentally friendly process.[4]

Visualizations

Synthesis Workflow of this compound

G cluster_reactants Reactants cluster_process Process cluster_catalyst Catalyst cluster_product Product A 2,3-dichloroquinoxaline C Mechanical Grinding (30 min, Room Temp) A->C B Morpholine B->C E This compound C->E D PEG-400 D->C

Caption: Green synthesis workflow for this compound.

References

The 2-Chloro-3-(morpholin-4-yl)quinoxaline Scaffold: A Versatile Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry due to its wide array of pharmacological activities.[1] Among the numerous quinoxaline derivatives, the 2-Chloro-3-(morpholin-4-yl)quinoxaline core represents a particularly promising starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this scaffold, including its synthesis, biological activities with a focus on anticancer properties, and its role as a modulator of key cellular signaling pathways.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of this compound and its derivatives typically involves a multi-step process. A common synthetic route starts with the preparation of a 2,3-dichloroquinoxaline intermediate. This intermediate serves as a versatile precursor for the introduction of various functional groups through nucleophilic substitution reactions.

A representative synthetic workflow is outlined below:

G A o-Phenylenediamine C 1,4-Dihydroquinoxaline-2,3-dione A->C B Oxalic Acid B->C E 2,3-Dichloroquinoxaline C->E Chlorination D Phosphorus Oxychloride (POCl3) D->E G This compound E->G Nucleophilic Substitution F Morpholine F->G H Further Derivatization (e.g., Suzuki Coupling, Nucleophilic Substitution) G->H I Biologically Active Derivatives H->I

Figure 1: General synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Potential

The this compound scaffold has shown significant promise, particularly in the realm of oncology. Derivatives of this core structure have been investigated for their potent cytotoxic effects against various cancer cell lines.

Anticancer Activity

Research has demonstrated that derivatives of the this compound scaffold exhibit potent anticancer activity. For instance, a study on 8-bromo-4-(morpholin-4-yl)tetrazolo[1,5-a]quinoxaline, a related derivative, revealed significant cytotoxicity against several human cancer cell lines. The inhibitory concentrations (IC50) for this compound are summarized in the table below.

Cell LineCancer TypeIC50 (µg/mL)
MCF-7Breast Adenocarcinoma0.01 ± 0.001
NCI-H460Non-small Cell Lung Cancer0.02 ± 0.003
SF-268CNS Cancer0.06 ± 0.008
Data from a study on 8-bromo-4-(morpholin-4-yl)tetrazolo[1,5-a]quinoxaline, a derivative of the core scaffold.

These findings underscore the potential of this scaffold in the development of novel anticancer agents. The mechanism of action is often attributed to the inhibition of key cellular signaling pathways that are frequently dysregulated in cancer.

Modulation of Cellular Signaling Pathways

A significant body of evidence suggests that quinoxaline derivatives exert their biological effects by targeting crucial signaling pathways involved in cell growth, proliferation, and survival. The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a key regulatory cascade that is often hyperactivated in various cancers and other diseases.

The this compound scaffold has been identified as a potential inhibitor of the PI3K/Akt/mTOR pathway. By inhibiting key kinases in this cascade, these compounds can effectively halt the downstream signaling that promotes cancer cell proliferation and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis mTOR->Cell Proliferation, Survival, Angiogenesis Promotes Quinoxaline Scaffold 2-Chloro-3-(morpholin-4-yl) quinoxaline Scaffold Quinoxaline Scaffold->PI3K Inhibition

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by the quinoxaline scaffold.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative experimental protocols for the synthesis and biological evaluation of derivatives of the this compound scaffold.

General Procedure for the Synthesis of 2-Substituted-3-(morpholin-4-yl)quinoxaline Derivatives

A solution of this compound (1 mmol) in a suitable solvent (e.g., DMF, acetonitrile) is treated with the desired nucleophile (1.2 mmol) in the presence of a base (e.g., K2CO3, Et3N). The reaction mixture is stirred at an appropriate temperature (room temperature to reflux) for a specified time (typically 2-24 hours). After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system to afford the desired product.

In Vitro Anticancer Activity Assay (Sulforhodamine B - SRB Assay)
  • Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • Cell Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: The plates are washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Destaining and Solubilization: The unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is then solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 515 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Conclusion

The this compound scaffold represents a highly valuable and versatile core for the discovery of new drugs. Its synthetic tractability allows for the generation of diverse libraries of compounds with a wide range of biological activities. The demonstrated potent anticancer activity, coupled with the ability to modulate critical cellular signaling pathways such as the PI3K/Akt/mTOR cascade, highlights the significant therapeutic potential of this scaffold. Further exploration and derivatization of this core structure are warranted to unlock its full potential in addressing various unmet medical needs.

References

The Biological Potential of Morpholinyl Quinoxaline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The incorporation of a morpholine moiety into the quinoxaline core has been shown to enhance the pharmacological profile of these compounds, making morpholinyl quinoxaline derivatives a promising area of research for the development of novel therapeutics.[4] This technical guide provides an in-depth overview of the biological potential of these derivatives, with a focus on their anticancer and antimicrobial activities, mechanisms of action, and the experimental protocols used for their evaluation.

Anticancer Potential of Morpholinyl Quinoxaline Derivatives

Morpholinyl quinoxaline derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[5][6] Their primary mechanism of action in cancer is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex signaling network that is frequently overactive in cancer. Morpholinyl quinoxaline derivatives have been shown to inhibit key kinases within this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

// Nodes RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124"]; CellGrowth [label="Cell Growth &\nProtein Synthesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Quinoxaline [label="Morpholinyl\nQuinoxaline\nDerivatives", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124", width=2];

// Edges RTK -> PI3K [color="#34A853"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#34A853"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1 [color="#34A853"]; PDK1 -> Akt [color="#34A853"]; mTORC2 -> Akt [color="#34A853"]; Akt -> mTORC1 [color="#34A853"]; Akt -> Apoptosis [label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335", arrowhead=tee]; mTORC1 -> S6K [color="#34A853"]; mTORC1 -> fourEBP1 [color="#34A853"]; S6K -> CellGrowth [color="#34A853"]; fourEBP1 -> CellGrowth [label=" inhibits", fontsize=8, fontcolor="#5F6368", color="#EA4335", arrowhead=tee]; Quinoxaline -> PI3K [color="#EA4335", arrowhead=tee, label=" inhibits", fontsize=8, fontcolor="#5F6368"]; Quinoxaline -> mTORC1 [color="#EA4335", arrowhead=tee, label=" inhibits", fontsize=8, fontcolor="#5F6368"];

// Invisible edges for layout PIP2 -> PIP3 [style=invis]; } PI3K/Akt/mTOR Signaling Pathway Inhibition.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of morpholinyl quinoxaline derivatives have been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following tables summarize the IC50 values of representative morpholinyl quinoxaline derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
AK-3 A549 (Lung)10.38 ± 0.27[5]
MCF-7 (Breast)6.44 ± 0.29[5]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[5]
AK-10 A549 (Lung)8.55 ± 0.67[5]
MCF-7 (Breast)3.15 ± 0.23[5]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[5]
Compound IV PC-3 (Prostate)2.11[7]
HepG2 (Liver)-[7]
Compound 1 MCF-7 (Breast)0.00021[6]
NCI-H460 (Lung)0.00032[6]
SF-268 (CNS)0.00016[6]
Compound 3 MCF-7 (Breast)0.0022[6]
Compound 14 MCF-7 (Breast)2.61[8]
Compound 3 (Ali et al.) Ty-82 (Leukemia)2.5[8]
THP-1 (Leukemia)1.6[8]
Compound 12 (Newahie et al.) HCT116 (Colon)4.4[8]
MCF-7 (Breast)4.4[8]

Antimicrobial Potential of Morpholinyl Quinoxaline Derivatives

In addition to their anticancer properties, morpholinyl quinoxaline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10] The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Data: Antimicrobial Activity

The following table summarizes the MIC values of representative quinoxaline derivatives against various microbial strains. It is important to note that some studies have observed that the presence of a morpholino group can sometimes reduce antibacterial activity compared to other substituents.[9]

CompoundMicroorganismMIC (µg/mL)Reference
Compound 10 Candida albicans16[9]
Aspergillus flavus16[9]
Compound 2d Escherichia coli8[9]
Compound 3c Escherichia coli8[9]
Compound 2d Bacillus subtilis16[9]
Compound 3c Bacillus subtilis16[9]
Compound 4 Bacillus subtilis16[9]
Compound 6a Bacillus subtilis16[9]
Quinoxaline Derivative MRSA1-4[11]
Derivative 4 Enterococcus faecium3.125[2]
Enterococcus gallinarum3.125[2]
Derivative 5 Various Bacteria3.125[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of morpholinyl quinoxaline derivatives.

Synthesis of Morpholinyl Quinoxaline Derivatives

A general method for synthesizing morpholinyl quinoxaline derivatives involves the reaction of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by subsequent modifications to introduce the morpholine moiety.[3][12][13]

Example Synthesis of 4-(2-Nitro-5-(4-(quinoxalin-2-yl) phenoxy) phenyl) morpholine:

  • Synthesis of 2-(4-(3-fluoro-4-nitrophenoxy) phenyl) quinoxaline: An equimolar mixture of a hydroxy ketone precursor and o-phenylenediamine is heated with 2-Iodoxybenzoic acid (IBX) in a mixture of THF and DMSO (9:1) at 80°C for approximately 50 minutes. The reaction is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is diluted with ethyl acetate and brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo. The crude product is purified by column chromatography on silica gel.[13]

  • Synthesis of the final morpholine derivative: Triethylamine is slowly added to a mixture of the synthesized fluoro-nitro-phenoxy quinoxaline and morpholine. The reaction progress is monitored by TLC. Upon completion, the mixture is diluted with ethyl acetate and brine, dried over anhydrous sodium sulfate, and the solvent is removed. The crude residue is purified by column chromatography.[13]

Characterization: The synthesized compounds are typically characterized using various spectroscopic methods, including FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry, to confirm their structure.[12][13]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10^5 cells/mL) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the morpholinyl quinoxaline derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Solubilization: The supernatant is removed, and a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is performed to determine the effect of the compounds on the progression of the cell cycle.

  • Cell Treatment: Cells are treated with the desired concentration of the morpholinyl quinoxaline derivative for a specific duration.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in a solution containing RNase A to prevent the staining of RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

  • Data Analysis: The data is analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The morpholinyl quinoxaline derivatives are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., nutrient broth for bacteria, malt extract broth for fungi).[9]

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, and for 48 hours for fungi).[9]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[9]

Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins in the PI3K/Akt/mTOR pathway.

  • Cell Lysis: Cells treated with the quinoxaline derivatives are lysed to extract the proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is blocked to prevent non-specific binding of antibodies.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total Akt, phosphorylated Akt (p-Akt), total mTOR, phosphorylated mTOR (p-mTOR)).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the protein bands.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Drug Discovery and Development Workflow

The discovery and development of novel anticancer agents like morpholinyl quinoxaline derivatives follow a structured workflow, from initial discovery to preclinical and clinical development.[14][15]

DrugDiscoveryWorkflow cluster_0 Discovery & Preclinical cluster_1 Clinical Development TargetID Target Identification & Validation HitGen Hit Generation (e.g., HTS) TargetID->HitGen HitToLead Hit-to-Lead Optimization HitGen->HitToLead LeadOpt Lead Optimization HitToLead->LeadOpt Preclinical Preclinical Studies (In Vitro & In Vivo) LeadOpt->Preclinical PhaseI Phase I (Safety) Preclinical->PhaseI PhaseII Phase II (Efficacy) PhaseI->PhaseII PhaseIII Phase III (Pivotal Trials) PhaseII->PhaseIII Approval Regulatory Approval PhaseIII->Approval

Conclusion

Morpholinyl quinoxaline derivatives represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. Their ability to target fundamental cellular processes, such as the PI3K/Akt/mTOR signaling pathway, underscores their therapeutic relevance. The experimental protocols detailed in this guide provide a framework for the continued investigation and optimization of these versatile molecules. Further research, particularly in the areas of in vivo efficacy, safety profiling, and structure-activity relationship studies, will be crucial in translating the promising preclinical findings into clinically effective therapies.

References

Quinoxaline Derivatives: A Comprehensive Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to the Quinoxaline Core

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its versatile structure allows for extensive functionalization, leading to a wide array of derivatives with significant biological activities.[1][4][5] The quinoxaline nucleus is a key component in several clinically used drugs and a plethora of investigational agents, highlighting its importance in the development of new therapeutics.[2] This guide provides a comprehensive overview of quinoxaline derivatives, focusing on their synthesis, biological activities, and the underlying mechanisms of action, with a particular emphasis on their applications in oncology and infectious diseases.

Synthesis of Quinoxaline Derivatives

The most classical and widely adopted method for the synthesis of the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7][8] This reaction is versatile and can be carried out under various conditions, often employing catalysts to improve yields and reaction times.[6][7]

General Experimental Protocol for Quinoxaline Synthesis

A representative experimental protocol for the synthesis of quinoxaline derivatives is as follows:

  • Reactant Preparation: In a round-bottom flask, dissolve the selected o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in a suitable solvent, such as ethanol or toluene (5-10 mL).[7][9]

  • Catalyst Addition: Introduce a catalytic amount of an acid or a metal catalyst. For instance, camphorsulfonic acid (20 mol%) or a recyclable alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 100 mg) can be used.[7][9]

  • Reaction Execution: Stir the reaction mixture at room temperature or under reflux, depending on the specific protocol.[6][7] The progress of the reaction is monitored by thin-layer chromatography (TLC).[7]

  • Work-up and Isolation: Upon completion of the reaction, the product is isolated. If a solid product is formed, it can be filtered, washed with a suitable solvent (e.g., cold water or ethanol), and dried.[9] If the product is in solution, the solvent is evaporated under reduced pressure.[7]

  • Purification: The crude product is then purified, typically by recrystallization from a solvent like ethanol, to yield the pure quinoxaline derivative.[7]

Synthesis and Evaluation Workflow

The general workflow for the synthesis and biological evaluation of novel quinoxaline derivatives is a systematic process that begins with the rational design of target molecules, followed by their chemical synthesis and purification. The synthesized compounds then undergo a series of biological assays to determine their therapeutic potential.

Synthesis and Evaluation Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Reactants: o-phenylenediamine & 1,2-dicarbonyl compound reaction Condensation Reaction (with catalyst) start->reaction workup Work-up and Isolation reaction->workup purification Purification (e.g., Recrystallization) workup->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization in_vitro In Vitro Assays (e.g., Anticancer, Antimicrobial) characterization->in_vitro Pure Compound sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo In Vivo Studies (in animal models) in_vitro->in_vivo lead_optimization Lead Optimization sar->lead_optimization in_vivo->lead_optimization VEGFR Signaling Pathway Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLC PLCγ VEGFR->PLC PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLC->PKC Proliferation Cell Proliferation, Survival, Angiogenesis PKC->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR EGFR Signaling Pathway Inhibition EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras STAT STAT EGFR->STAT PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation STAT->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR

References

The Quinoxaline Core: A Privileged Scaffold in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Concept of Privileged Structures

In the landscape of medicinal chemistry, "privileged structures" are molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity.[1][2][3] This versatility makes them highly valuable starting points for the design and development of novel therapeutic agents. The quinoxaline core, a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a prominent example of such a privileged scaffold. Its unique electronic properties, synthetic accessibility, and ability to form various interactions with biological macromolecules have led to the discovery of a plethora of quinoxaline-containing compounds with a broad spectrum of pharmacological activities.[4][5][6] This guide provides a comprehensive overview of the quinoxaline core in pharmacology, detailing its synthesis, biological activities with quantitative data, mechanisms of action through key signaling pathways, and relevant experimental protocols.

Pharmacological Activities of Quinoxaline Derivatives

The structural versatility of the quinoxaline nucleus allows for the introduction of various substituents, leading to a wide array of biological activities. Quinoxaline derivatives have demonstrated significant potential as anticancer, antimicrobial, and antiviral agents.[5][7][8]

Anticancer Activity

Quinoxaline derivatives have shown potent cytotoxic effects against a range of cancer cell lines.[9][10] Their anticancer mechanisms often involve the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as protein kinases and topoisomerases.[11][12]

Table 1: Anticancer Activity of Representative Quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
VIId HCT116 (Colon)Data not specified[5]
HepG2 (Liver)Data not specified[5]
MCF-7 (Breast)Data not specified[5]
VIIIa HCT116 (Colon)Data not specified[5]
HepG2 (Liver)9.8[5]
MCF-7 (Breast)Data not specified[5]
VIIIc HCT116 (Colon)2.5[5]
HepG2 (Liver)Data not specified[5]
MCF-7 (Breast)9[5]
VIIIe HCT116 (Colon)Data not specified[5]
HepG2 (Liver)Data not specified[5]
MCF-7 (Breast)Data not specified[5]
XVa HCT116 (Colon)4.4[5]
HepG2 (Liver)Data not specified[5]
MCF-7 (Breast)5.3[5]
Compound 11 MCF-7 (Breast)0.81[6]
HepG2 (Liver)2.91[6]
HCT-116 (Colon)1.52[6]
Compound 13 MCF-7 (Breast)0.95[6]
HepG2 (Liver)1.83[6]
HCT-116 (Colon)2.14[6]
Compound 4a MCF-7 (Breast)3.21[6]
HepG2 (Liver)4.16[6]
HCT-116 (Colon)4.54[6]
Compound 5 MCF-7 (Breast)3.89[6]
HepG2 (Liver)4.27[6]
HCT-116 (Colon)4.33[6]
Compound 4m A549 (Lung)9.32[13]
Compound 4b A549 (Lung)11.98[13]
Antimicrobial Activity

The quinoxaline scaffold is also a promising framework for the development of novel antimicrobial agents to combat the growing threat of antibiotic resistance.[8][14]

Table 2: Antimicrobial Activity of Representative Quinoxaline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
5m S. aureus4-16[4]
B. subtilis8-32[4]
E. coli4-32[4]
5n S. aureus4-16[4]
B. subtilis8-32[4]
E. coli4-32[4]
5o S. aureus4-16[4]
B. subtilis8-32[4]
E. coli4-32[4]
5p S. aureus4[4]
B. subtilis8[4]
E. coli4-32[4]
Compound 10 C. albicans16[15]
A. flavus16[15]
Compound 2d E. coli8[15]
Compound 3c E. coli8[15]
Antiviral Activity

Several quinoxaline derivatives have been reported to exhibit activity against a range of viruses, including Human Cytomegalovirus (HCMV) and Herpes Simplex Virus (HSV).[16][17]

Table 3: Antiviral Activity of Representative Quinoxaline Derivatives

CompoundVirusEC50 (µM)Reference
Derivative 1 HCMV<0.05[16]
Derivative 2 HCMV<0.05[16]
Derivative 3 HCMV>0.05[16]
Derivative 4 HCMV>0.05[16]

Mechanism of Action: Targeting Key Signaling Pathways

A significant portion of the pharmacological effects of quinoxaline derivatives can be attributed to their ability to modulate critical intracellular signaling pathways that are often dysregulated in diseases like cancer.

Kinase Inhibition

Many quinoxaline-based compounds act as potent inhibitors of various protein kinases, which are key regulators of cellular processes such as proliferation, survival, and angiogenesis.[11][18]

Table 4: Kinase Inhibitory Activity of Representative Quinoxaline Derivatives

CompoundKinase TargetIC50 (nM)Reference
ST4j JAK213.00[16]
JAK314.86[16]
CPD4 EGFR (L858R/T790M/C797S)3.04[9]
CPD15 EGFR (L858R/T790M/C797S)6.50[9]
CPD16 EGFR (L858R/T790M/C797S)10.50[9]
CPD21 EGFR (L858R/T790M/C797S)3.81[9]
Compound 7f VEGFR-2More potent than Sorafenib[19]
Compound 17b VEGFR-22.7[20]
Compound 23j VEGFR-23.7[21]
Compound 26e ASK130.17[22]
Compound 3 EGFR0.899[12]
Compound 11 EGFR0.508[12]
Compound 17 EGFR0.807[12]
Compound 4a EGFR0.3[6]
Compound 13 EGFR0.4[6]
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling network that regulates cell growth, proliferation, and survival.[1][10][13] Its aberrant activation is a hallmark of many cancers. Several quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR, effectively blocking this pro-survival pathway.[1]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth Quinoxaline Quinoxaline Inhibitor Quinoxaline->PI3K Quinoxaline->mTORC1 Quinoxaline->mTORC2 PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoxaline derivatives.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3][20][21] Quinoxaline derivatives have been developed as potent inhibitors of VEGFR-2, thereby blocking downstream signaling cascades.[19][20]

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Quinoxaline Quinoxaline Inhibitor Quinoxaline->VEGFR2 inhibits autophosphorylation

Caption: VEGFR signaling pathway and inhibition by quinoxaline derivatives.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in cell proliferation and is frequently overactive in various cancers.[2][18][19] Quinoxaline-based compounds have been designed as potent EGFR inhibitors, including against mutant forms that confer resistance to other therapies.[7][9][12]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation STAT->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Survival Cell Survival Akt->Survival Quinoxaline Quinoxaline Inhibitor Quinoxaline->EGFR inhibits kinase activity

Caption: EGFR signaling pathway and inhibition by quinoxaline derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinoxaline derivatives.

Synthesis of Quinoxaline Derivatives

A general and widely used method for the synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[23][24]

Protocol: Synthesis of 2,3-Diphenylquinoxaline [9][24]

  • Reaction Setup: In a round-bottom flask, dissolve benzil (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and acetic acid.

  • Addition of Reactant: To this solution, add o-phenylenediamine (1 equivalent).

  • Reaction Conditions: Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2,3-diphenylquinoxaline.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[25][26][27]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative (typically in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Protocol: In Vitro Kinase Assay [2]

  • Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and the quinoxaline inhibitor at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP) and MgCl₂.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA solution or by spotting the mixture onto a phosphocellulose membrane).

  • Detection of Phosphorylation: Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done using a scintillation counter. For non-radioactive assays, methods like ELISA with a phospho-specific antibody or fluorescence-based detection can be used.

  • Data Analysis: Determine the percentage of kinase inhibition for each concentration of the quinoxaline derivative and calculate the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][28]

Protocol: Broth Microdilution for MIC Determination [1][28]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the quinoxaline derivative in the broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the quinoxaline derivative that completely inhibits the visible growth of the microorganism.

  • Visualization: Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Antiviral Plaque Reduction Assay

This assay is used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[4][29]

Protocol: Plaque Reduction Assay [4][29]

  • Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate and grow to confluency.

  • Virus and Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of the quinoxaline derivative for 1 hour at 37°C.

  • Infection: Remove the cell culture medium and infect the cell monolayer with the virus-compound mixture. Allow for viral adsorption for 1 hour.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques (zones of cell death). Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

Drug Discovery and Development Workflow

The journey of a quinoxaline-based compound from a laboratory curiosity to a marketed drug follows a rigorous and multi-step process.

Drug_Discovery_Workflow Target_ID Target Identification & Validation Hit_ID Hit Identification (High-Throughput Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo & Toxicology) Lead_Opt->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I (Safety) IND->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval FDA Review & Approval NDA->Approval Post_Market Post-Market Surveillance (Phase IV) Approval->Post_Market

Caption: A generalized workflow for drug discovery and development.

Conclusion

The quinoxaline core undoubtedly holds a privileged position in pharmacology. Its inherent structural features, coupled with the relative ease of chemical modification, have made it a fertile ground for the discovery of novel therapeutic agents with diverse mechanisms of action. The extensive research into quinoxaline derivatives continues to yield promising candidates for the treatment of a wide range of diseases, from cancer to infectious diseases. This technical guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the pharmacological landscape of this remarkable scaffold and the experimental methodologies crucial for its exploration. The continued investigation into the structure-activity relationships and mechanisms of action of quinoxaline-based compounds will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

An In-depth Review of 2-Chloro-3-(morpholin-4-yl)quinoxaline: Synthesis, Properties, and Biological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse and potent biological activities.[1] These activities include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, serves as a versatile template for the development of novel therapeutic agents.[1] Among the myriad of quinoxaline derivatives, 2-Chloro-3-(morpholin-4-yl)quinoxaline stands out as a key intermediate and a potential pharmacophore in its own right. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical characteristics, and known biological activities, with a particular emphasis on its potential as an anticancer agent.

Chemical Properties and Synthesis

General Synthetic Approach

The synthesis of this compound is expected to proceed via a nucleophilic aromatic substitution reaction. The general steps are outlined below:

Experimental Protocol: General Synthesis of 2-Amino-substituted Quinoxalines

  • Reactants: 2,3-dichloroquinoxaline and the corresponding amine (in this case, morpholine) are used as the primary reactants.

  • Solvent: A suitable polar aprotic solvent such as dimethylformamide (DMF) or ethanol is typically employed.

  • Catalyst/Base: A base, such as pyridine or triethylamine, is often added to neutralize the HCl generated during the reaction.

  • Temperature: The reaction is typically carried out at an elevated temperature, often under reflux, for a period ranging from several hours to a few days.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water. The crude product is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.

The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]

Logical Workflow for the Synthesis of this compound

G A 2,3-Dichloroquinoxaline E Reaction Mixture A->E B Morpholine B->E C Solvent (e.g., DMF, Ethanol) C->E D Base (e.g., Pyridine) D->E F Heating (Reflux) E->F G Reaction Monitoring (TLC) F->G H Work-up (Precipitation, Filtration) G->H Reaction Completion I Purification (Recrystallization) H->I J This compound I->J

Caption: General workflow for the synthesis of this compound.

Spectral Data

Detailed 1H and 13C NMR spectral data for this compound are not explicitly reported in the reviewed literature. However, based on the known spectra of related quinoxaline and morpholine-containing compounds, the expected chemical shifts can be inferred.

Table 1: Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (ppm) Description
¹H NMR7.5 - 8.2Aromatic protons of the quinoxaline ring
3.8 - 4.0Methylene protons of the morpholine ring adjacent to the oxygen atom
3.5 - 3.7Methylene protons of the morpholine ring adjacent to the nitrogen atom
¹³C NMR125 - 145Aromatic carbons of the quinoxaline ring
150 - 160Quaternary carbons of the quinoxaline ring (C2 and C3)
~66Carbons of the morpholine ring adjacent to the oxygen atom
~45Carbons of the morpholine ring adjacent to the nitrogen atom

Note: These are predicted values and require experimental verification.

Biological Activity and Potential as an Anticancer Agent

While specific biological data for this compound is limited, the broader class of quinoxaline derivatives has demonstrated significant therapeutic potential, particularly in oncology.[1][2] Several studies have reported the anticancer activity of various quinoxaline derivatives against a range of cancer cell lines.

Table 2: Anticancer Activity of Selected Quinoxaline Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Reference
Quinoxaline derivative with triazole ringTy-82 (Leukemia)2.5[1]
THP-1 (Leukemia)1.6[1]
Tetrazolo[1,5-a]quinoxaline derivativesVarious cancer cell lines> 100 (non-cytotoxic to normal cells)[2]

The morpholine moiety is also a common feature in many biologically active compounds, including those targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[5]

The PI3K/Akt/mTOR Signaling Pathway: A Potential Target

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[5][6] Constitutive activation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[5][6]

Several inhibitors of the PI3K/Akt/mTOR pathway incorporate a morpholine ring in their structure, suggesting that this compound could potentially exhibit inhibitory activity against components of this pathway.

Signaling Pathway Diagram: The PI3K/Akt/mTOR Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Potential Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the potential point of intervention for this compound.

Experimental Protocol: PI3K Inhibition Assay (General)

A common method to assess the inhibitory activity of a compound against PI3K is a kinase assay.

  • Reagents: Recombinant PI3K enzyme, a lipid substrate (e.g., PIP2), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: The compound of interest is incubated with the PI3K enzyme, lipid substrate, and ATP.

  • Detection: The amount of ADP produced, which is proportional to the enzyme activity, is measured using a luminescent signal.

  • Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated.

Conclusion and Future Directions

This compound is a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. While the current literature provides a foundation for its synthesis and suggests potential biological activities, there is a clear need for further research. Specifically, detailed experimental protocols for its synthesis, comprehensive spectral characterization, and robust biological evaluation are required to fully elucidate its properties and potential applications.

Future research should focus on:

  • Optimizing the synthesis of this compound to achieve high yields and purity.

  • Conducting thorough spectral analysis (¹H NMR, ¹³C NMR, Mass Spectrometry, etc.) to confirm its structure.

  • Screening the compound for its anticancer activity against a panel of human cancer cell lines to determine its IC₅₀ values.

  • Investigating the mechanism of action, with a particular focus on its potential to inhibit the PI3K/Akt/mTOR signaling pathway.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives can be unlocked, paving the way for the development of new and effective treatments for cancer and other diseases.

References

Technical Guide: Spectral Data and Synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

ParameterValueSource
Chemical Name 2-Chloro-3-(morpholin-4-yl)quinoxaline-
CAS Number 6641-44-7[1]
Molecular Formula C₁₂H₁₂ClN₃O[2]
Molecular Weight 249.69 g/mol [2]

Spectral Data

A complete set of ¹H NMR, ¹³C NMR, and Mass Spectrometry data is not fully available in the public literature. However, partial ¹H NMR data has been reported by chemical suppliers.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data

The following table summarizes the available proton NMR data. The protons on the morpholine ring typically appear as triplets, and the aromatic protons of the quinoxaline ring are observed as a multiplet.[1]

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
3.5t4HN(CH₂)₂
3.8t4HO(CH₂)₂
7.8–8.2m4HAromatic

¹³C NMR (Carbon-13 NMR) Data

Explicit ¹³C NMR data for this compound is not available in the searched literature. For a structurally related compound, 3-morpholin-4-yl-quinoxalin-2-ol, the morpholine CH₂ carbons show a signal at δ 66.9 ppm.[1] It is expected that the carbon atoms of the quinoxaline and morpholine moieties in the target compound would exhibit distinct chemical shifts useful for its characterization.[1]

Mass Spectrometry (MS) Data

Specific mass spectrometry data for this compound has not been found in the available resources. For a complete analysis, experimental determination of the mass spectrum would be required.

Experimental Protocols

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is a generalized procedure based on the synthesis of similar quinoxaline derivatives.

Synthesis of this compound

This procedure involves the reaction of 2,3-dichloroquinoxaline with morpholine.

Materials:

  • 2,3-Dichloroquinoxaline

  • Morpholine

  • A suitable solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide)

  • A base (e.g., triethylamine, potassium carbonate)

  • Standard laboratory glassware and apparatus for heating and stirring

Procedure:

  • In a round-bottom flask, dissolve 2,3-dichloroquinoxaline (1 equivalent) in the chosen solvent.

  • Add morpholine (1.1 to 1.5 equivalents) to the solution.

  • Add the base (1.5 to 2 equivalents) to the reaction mixture.

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash it with a suitable solvent (e.g., cold ethanol or water).

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Characterization:

The structure of the synthesized compound would then be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, as well as by determining its melting point.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from the starting materials to the final characterized product.

G cluster_start Starting Materials cluster_reaction Synthetic Step cluster_product Product cluster_analysis Analytical Characterization A 2,3-Dichloroquinoxaline C Nucleophilic Aromatic Substitution A->C B Morpholine B->C D This compound C->D E NMR Spectroscopy (¹H, ¹³C) D->E F Mass Spectrometry (MS) D->F

Caption: Synthetic and analytical workflow for this compound.

References

The Quinoxaline Heterocyclic System: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Potential of Quinoxaline Scaffolds

The quinoxaline core, a heterocyclic system composed of a benzene ring fused to a pyrazine ring, stands as a privileged scaffold in medicinal chemistry and drug development. Its versatile structure has been the foundation for a plethora of compounds exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the quinoxaline heterocyclic system, tailored for researchers, scientists, and drug development professionals. It delves into the synthetic methodologies, quantitative biological data, key signaling pathways, and detailed experimental protocols, offering a valuable resource for the exploration and exploitation of this remarkable chemical entity.

Synthesis of the Quinoxaline Core

The most prevalent and versatile method for synthesizing the quinoxaline ring system is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[1][2] This reaction is often carried out in a suitable solvent such as ethanol or acetic acid and can be catalyzed by acids.[3] Variations of this method involve the use of different catalysts and reaction conditions to improve yields and accommodate a wide range of substituents on both the diamine and dicarbonyl precursors.[3]

General Synthetic Workflow

The synthesis of quinoxaline derivatives typically follows a straightforward workflow, from the initial condensation reaction to the purification and characterization of the final product.

G Start Starting Materials (o-phenylenediamine, 1,2-dicarbonyl) Reaction Condensation Reaction (Solvent, Catalyst) Start->Reaction Mixing Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Completion Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS, m.p.) Purification->Characterization Final Pure Quinoxaline Derivative Characterization->Final

Caption: A generalized experimental workflow for the synthesis and characterization of quinoxaline derivatives.

Biological Activities of Quinoxaline Derivatives

Quinoxaline-containing molecules have demonstrated a remarkable array of pharmacological properties, making them attractive candidates for drug discovery programs. Their biological activities span a wide range, including anticancer, antimicrobial, and kinase inhibitory effects.

Anticancer Activity

Numerous quinoxaline derivatives have been reported to exhibit potent cytotoxic activity against various cancer cell lines.[4][5][6][7] The mechanism of their anticancer action is often attributed to the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival, such as topoisomerase II and protein kinases.[5]

Table 1: Anticancer Activity of Selected Quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound IVPC-3 (Prostate)2.11[5]
Compound IIIPC-3 (Prostate)4.11[5]
Compound 8MGC-803 (Gastric)1.49 ± 0.18[7]
Compound 8HepG2 (Liver)5.27 ± 0.72[7]
Compound 8A549 (Lung)6.91 ± 0.84[7]
Compound 19MGC-803 (Gastric)9[7]
Compound 20T-24 (Bladder)8.9[7]
Compound 18MCF-7 (Breast)22.11 ± 13.3[7]
Compound 24A375 (Melanoma)0.003[7]
Compound 1A549 (Lung)2.7 nM[6]
Compound 3MCF-7 (Breast)2.2 nM[6]
Compound 1HepG2 (Liver)3.08 nM[6]
Compound 1HCT-116 (Colon)3.38 nM[6]
Compound 1MCF-7 (Breast)3.95 nM[6]
Compound 1HepG2 (Liver)5.98 nM[6]
Compound 1MCF-7 (Breast)6.35 nM[6]
Compound 1HCT-116 (Colon)7.70 nM[6]
Compound 3SF-268 (Glioblastoma)0.08 nM[6]
Compound 3NCI-H460 (Lung)0.67 nM[6]
Compound 3MCF-7 (Breast)0.81 nM[6]
Antimicrobial Activity

The quinoxaline scaffold is also a key component in a number of compounds with significant antimicrobial properties. These derivatives have shown activity against a range of pathogenic bacteria and fungi.[8][9]

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Quinoxaline DerivativeMethicillin-Resistant Staphylococcus aureus (MRSA)1-4[8]
Compound 4C. albicans3.9[10]
Compound 25Mycobacterium species>125[11]
Compound 31Mycobacterium species>125[11]
2,3-dichloro-6-nitroquinoxalineS. aureus>125[11]

Key Signaling Pathways Targeted by Quinoxaline Derivatives

The therapeutic effects of many quinoxaline derivatives stem from their ability to modulate specific cellular signaling pathways that are often dysregulated in disease.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several quinoxaline derivatives have been developed as inhibitors of this pathway, targeting key kinases like PI3K and mTOR.[12][13][14]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoxaline Quinoxaline Inhibitor Quinoxaline->PI3K Quinoxaline->mTORC1 G Stress Cellular Stress (e.g., Oxidative Stress) ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Activate Apoptosis Apoptosis JNK->Apoptosis Induces p38 p38 MKK3_6->p38 Activate p38->Apoptosis Induces Quinoxaline Quinoxaline Inhibitor Quinoxaline->ASK1

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-chloro-3-(morpholin-4-yl)quinoxaline, a key intermediate in the development of various biologically active compounds. The synthesis involves a nucleophilic aromatic substitution reaction between 2,3-dichloroquinoxaline and morpholine.

Reaction Scheme

The synthesis proceeds via the selective monosubstitution of a chlorine atom in 2,3-dichloroquinoxaline by the secondary amine, morpholine.

Figure 1: Reaction scheme for the synthesis of this compound.

G cluster_0 Reaction Scheme 2,3-dichloroquinoxaline 2,3-dichloroquinoxaline plus + morpholine morpholine arrow -> product This compound conditions Solvent, Base (optional) Heat

Caption: Synthesis of this compound.

Materials and Methods

Materials
Reagent/SolventFormulaMolecular Weight ( g/mol )SupplierPurity
2,3-DichloroquinoxalineC₈H₄Cl₂N₂199.04Commercially Available≥98%
MorpholineC₄H₉NO87.12Commercially Available≥99%
Acetonitrile (CH₃CN)C₂H₃N41.05Commercially AvailableAnhydrous
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Commercially AvailableAnhydrous
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93Commercially AvailableACS Grade
n-HexaneC₆H₁₄86.18Commercially AvailableACS Grade
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Commercially AvailableACS Grade
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Commercially AvailableAnhydrous
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Experimental Protocol

This protocol is based on established procedures for nucleophilic substitution on chloroquinoxaline systems.[1][2]

Figure 2: Experimental workflow for the synthesis.

G start Start reactants Combine 2,3-dichloroquinoxaline, morpholine, K2CO3, and acetonitrile start->reactants reflux Reflux the reaction mixture reactants->reflux monitor Monitor reaction by TLC reflux->monitor workup Cool, filter, and concentrate monitor->workup Reaction complete extraction Dissolve in CH2Cl2 and wash with water workup->extraction dry Dry organic layer over Na2SO4 extraction->dry purify Purify by column chromatography dry->purify characterize Characterize the product purify->characterize

Caption: Workflow for the synthesis of the target compound.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloroquinoxaline (1.0 g, 5.02 mmol), morpholine (0.52 mL, 6.03 mmol, 1.2 eq), and anhydrous potassium carbonate (0.83 g, 6.03 mmol, 1.2 eq).

  • Solvent Addition: Add 25 mL of anhydrous acetonitrile to the flask.

  • Reaction: Stir the mixture at room temperature for 10 minutes and then heat to reflux (approximately 82°C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and n-hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in 50 mL of dichloromethane. Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) to remove any remaining inorganic salts and excess morpholine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.

  • Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity. The product is expected to be a solid.

Expected Results

The following table summarizes the expected data for the synthesis of this compound.

ParameterExpected Value
Yield 75-85%
Physical Appearance White to off-white solid
Melting Point To be determined experimentally
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.9-7.5 (m, 4H, Ar-H), 3.9-3.7 (m, 4H, -N(CH₂)₂), 3.6-3.4 (m, 4H, -O(CH₂)₂)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 152.1, 149.8, 140.2, 138.5, 128.9, 128.5, 127.1, 126.8, 66.8, 48.9
Mass Spectrometry (ESI) m/z: 250.07 [M+H]⁺ for C₁₂H₁₂ClN₃O

Note: NMR chemical shifts are predicted and may vary slightly.

Safety Precautions

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 2,3-Dichloroquinoxaline is a hazardous substance; handle with care.

  • Morpholine is corrosive and flammable; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reactionExtend the reaction time and continue monitoring by TLC.
Loss of product during work-up or purificationEnsure careful extraction and column chromatography.
Formation of Disubstituted Product Excess morpholine or prolonged reaction timeUse the recommended stoichiometry and monitor the reaction closely. The disubstituted product can be separated by column chromatography.
Impure Product Inefficient purificationOptimize the eluent system for column chromatography. Recrystallization may also be an option.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt the procedure as necessary based on their specific laboratory conditions and available equipment.

References

Application Notes and Protocols for the Synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 2-chloro-3-(morpholin-4-yl)quinoxaline from the readily available starting material, o-phenylenediamine. The synthesis is a robust three-step process involving the formation of a quinoxaline-2,3-dione intermediate, followed by chlorination to yield 2,3-dichloroquinoxaline, and culminating in a selective nucleophilic aromatic substitution with morpholine. Detailed experimental protocols for each step are provided, along with tabulated quantitative data for expected yields and key product characterization parameters. Furthermore, this document includes visualizations of the synthetic workflow to aid in experimental planning and execution. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and drug development, providing a clear pathway to obtaining this versatile chemical scaffold.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2][3] The quinoxaline scaffold is a key component in a variety of pharmacologically active agents, exhibiting properties such as antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][4][5] The title compound, this compound, serves as a valuable intermediate for the synthesis of more complex molecules, where the remaining chlorine atom can be further functionalized. This allows for the generation of diverse chemical libraries for drug discovery programs. The morpholine moiety is also a common feature in many approved drugs, often improving pharmacokinetic properties.

The synthetic route described herein is an efficient and well-established method that proceeds in three distinct steps. The overall synthetic pathway is illustrated below.

DOT Script of the Overall Synthetic Pathway

Synthetic Pathway o_phenylenediamine o-Phenylenediamine intermediate1 Quinoxaline-2,3(1H,4H)-dione o_phenylenediamine->intermediate1 Step 1: Condensation oxalic_acid Oxalic Acid oxalic_acid->intermediate1 intermediate2 2,3-Dichloroquinoxaline intermediate1->intermediate2 Step 2: Chlorination chlorinating_agent POCl3 or SOCl2/DMF chlorinating_agent->intermediate2 final_product This compound intermediate2->final_product Step 3: Nucleophilic Substitution morpholine Morpholine morpholine->final_product

Caption: Overall synthetic route from o-phenylenediamine to the final product.

Experimental Protocols

Step 1: Synthesis of Quinoxaline-2,3(1H,4H)-dione

This initial step involves the condensation of o-phenylenediamine with oxalic acid to form the quinoxaline-2,3-dione ring system.

Materials:

  • o-Phenylenediamine

  • Oxalic acid dihydrate

  • 4 M Hydrochloric acid

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.2 eq) in 4 M hydrochloric acid.

  • Heat the reaction mixture to reflux for 2 hours.

  • After reflux, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water to remove any remaining acid.

  • Recrystallize the crude product from a mixture of ethanol and water to yield pure quinoxaline-2,3(1H,4H)-dione as a solid.

  • Dry the product in a vacuum oven.

DOT Script of the Step 1 Workflow

Step1_Workflow start Start dissolve Dissolve o-phenylenediamine and oxalic acid in 4M HCl start->dissolve reflux Reflux for 2 hours dissolve->reflux cool Cool to room temperature reflux->cool filter Filter and wash with water cool->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry under vacuum recrystallize->dry end End dry->end

Caption: Workflow for the synthesis of Quinoxaline-2,3(1H,4H)-dione.

Step 2: Synthesis of 2,3-Dichloroquinoxaline

The intermediate dione is then chlorinated to produce the highly reactive 2,3-dichloroquinoxaline.

Materials:

  • Quinoxaline-2,3(1H,4H)-dione

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic)

  • Ice-water

  • 1-Chlorobutane (if using SOCl₂)

  • Ethyl ether (if using SOCl₂)

Procedure using POCl₃:

  • To a stirred solution of quinoxaline-2,3(1H,4H)-dione (1.0 eq), add phosphorus oxychloride (POCl₃, ~4-5 eq) and a catalytic amount of DMF.

  • Reflux the mixture at 100 °C for 3 hours. Monitor the reaction progress by TLC.

  • After completion, distill off the excess POCl₃ under vacuum.

  • Carefully quench the reaction mixture by pouring it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • The crude 2,3-dichloroquinoxaline can be used in the next step without further purification or can be recrystallized from ethanol.

Procedure using SOCl₂:

  • In a flask, create a slurry of 2,3-dihydroxyquinoxaline (1.0 eq) and thionyl chloride (2.0 eq) in 1-chlorobutane.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF) dropwise.

  • Reflux the mixture for 1 hour.

  • Cool the mixture to room temperature. The product will crystallize as needles.

  • Filter the needles, wash with ethyl ether, and dry.

DOT Script of the Step 2 Workflow

Step2_Workflow start Start react React Quinoxaline-2,3(1H,4H)-dione with POCl3 and catalytic DMF start->react reflux Reflux at 100°C for 3 hours react->reflux distill Distill excess POCl3 reflux->distill quench Quench with ice-water distill->quench filter Filter and wash quench->filter end End filter->end

Caption: Workflow for the synthesis of 2,3-Dichloroquinoxaline.

Step 3: Synthesis of this compound

The final step is a selective nucleophilic aromatic substitution of one chlorine atom on the 2,3-dichloroquinoxaline with morpholine.

Materials:

  • 2,3-Dichloroquinoxaline

  • Morpholine

  • Acetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Silica gel for column chromatography

  • Chloroform

  • Methanol

Procedure:

  • Dissolve morpholine (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add anhydrous potassium carbonate (2.0 eq) to the mixture and stir at reflux for 1 hour.

  • Add 2,3-dichloroquinoxaline (1.0 eq) to the reaction mixture and continue to reflux for an additional 2 hours.[6] The reaction progress should be monitored by TLC to ensure mono-substitution.

  • After completion, filter the reaction mixture to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a chloroform/methanol mixture as the eluent to isolate the desired product.[6]

DOT Script of the Step 3 Workflow

Step3_Workflow start Start dissolve Dissolve morpholine in acetonitrile and add K2CO3 start->dissolve reflux1 Reflux for 1 hour dissolve->reflux1 add_dcqx Add 2,3-dichloroquinoxaline reflux1->add_dcqx reflux2 Reflux for 2 hours add_dcqx->reflux2 filter Filter to remove K2CO3 reflux2->filter evaporate Evaporate solvent filter->evaporate chromatography Purify by column chromatography evaporate->chromatography end End chromatography->end

Caption: Workflow for the synthesis of the final product.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound and its intermediates.

Table 1: Synthesis and Characterization of Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Quinoxaline-2,3(1H,4H)-dioneC₈H₆N₂O₂162.1585-95>300
2,3-DichloroquinoxalineC₈H₄Cl₂N₂199.0490-98152-154
This compoundC₁₂H₁₂ClN₃O249.7070-85Not Reported

Table 2: Spectral Data for Key Compounds

Compound1H NMR (δ ppm)13C NMR (δ ppm)
2,3-Dichloroquinoxaline8.07-8.02 (m, 2H, ArH), 7.85-7.80 (m, 2H, ArH)143.3, 140.9, 131.6, 127.8
This compoundAromatic protons expected in the range of 7.5-8.5 ppm. Morpholine protons: ~3.8 (m, 4H, 2N-CH₂), ~4.3 (m, 4H, 2O-CH₂)[6]Aromatic carbons expected in the range of 120-150 ppm. Morpholine carbons: ~46 (2N-CH₂), ~66 (2O-CH₂)[6]

Note: Specific NMR data for the final product is based on analogous structures and may vary slightly.[6]

Signaling Pathways and Biological Relevance

While the direct interaction of this compound with specific signaling pathways is not extensively documented, the broader class of quinoxaline derivatives has been shown to modulate various biological targets. Many quinoxaline-containing compounds act as kinase inhibitors, interfering with cell signaling pathways crucial for cancer cell proliferation and survival. The structural motif of the synthesized compound, featuring a substituted quinoxaline core, makes it a candidate for screening against a panel of kinases or other enzymes involved in disease-relevant signaling cascades. Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives.

DOT Script of a Potential Biological Screening Workflow

Screening_Workflow start Synthesized Compound primary_screen Primary Screening (e.g., Kinase Panel) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Studies hit_id->dose_response ic50 Determine IC50 dose_response->ic50 pathway_analysis Cellular Pathway Analysis ic50->pathway_analysis lead_opt Lead Optimization pathway_analysis->lead_opt end Further Development lead_opt->end

References

Application Notes and Protocols: 2-Chloro-3-(morpholin-4-yl)quinoxaline as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-3-(morpholin-4-yl)quinoxaline as a versatile chemical intermediate in the synthesis of novel bioactive compounds. The protocols and data presented are based on established methodologies for analogous quinoxaline derivatives and are intended to serve as a guide for the development of new chemical entities.

Overview

This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of substituted quinoxalines. The quinoxaline scaffold is a prominent feature in a multitude of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse functional groups and the generation of extensive chemical libraries for drug discovery.

Key Applications

The primary application of this compound is as a precursor for the synthesis of more complex molecules with potential therapeutic applications. The morpholine moiety is a common feature in many approved drugs and is often introduced to improve physicochemical properties such as solubility and metabolic stability. The subsequent displacement of the chlorine atom allows for the exploration of structure-activity relationships (SAR) by introducing various substituents.

Derivatives of 2-morpholinoquinoxalines have shown significant potential as:

  • Anticancer Agents: By targeting key signaling pathways involved in cell proliferation and survival.

  • Kinase Inhibitors: Specifically targeting enzymes like PI3K, Akt, mTOR, and VEGFR-2, which are often dysregulated in cancer.[3][4][5][6]

  • Antimicrobial Agents: Exhibiting activity against a range of bacterial and fungal pathogens.[7]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of analogous quinoxaline derivatives and can be optimized for specific target molecules.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the displacement of the chlorine atom from a chloroquinoxaline derivative with an amine nucleophile. This method is based on the synthesis of 8-bromo-4-(substituted amino)tetrazolo[1,5-a]quinoxalines.[2]

Reaction Scheme:

SNAr_Reaction Intermediate This compound Product 2-(Alkyl/Aryl)amino-3-(morpholin-4-yl)quinoxaline Intermediate->Product Reflux Nucleophile R-NH2 (Amine) Nucleophile->Product Solvent Acetonitrile Base K2CO3

A general SNAr reaction scheme.

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine, etc.)

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous Acetonitrile (CH3CN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a solution of this compound (1 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add the desired amine (1.2 mmol) and anhydrous potassium carbonate (2 mmol).

  • The reaction mixture is stirred and heated to reflux for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The residue is partitioned between water (50 mL) and a suitable organic solvent (e.g., ethyl acetate, 50 mL).

  • The organic layer is separated, washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated, and the crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • The pure product is collected, and the solvent is evaporated to yield the desired 2-substituted-amino-3-(morpholin-4-yl)quinoxaline.

Expected Yield: Yields for analogous reactions are reported to be in the range of 70-90%, depending on the nucleophile used.[2]

Quantitative Data

The following tables summarize the in vitro anticancer activity of various quinoxaline derivatives, some of which bear a morpholine moiety or are structurally related to derivatives of this compound. This data can serve as a benchmark for newly synthesized compounds.

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Tetrazolo[1,5-a]quinoxaline derivativesMCF-7 (Breast)0.01 - 0.06[2]
Tetrazolo[1,5-a]quinoxaline derivativesHCT-116 (Colon)0.01 - 0.05[2]
Tetrazolo[1,5-a]quinoxaline derivativesHepG2 (Liver)0.02 - 0.06[2]
2-Oxo-3-phenylquinoxaline derivativesHCT-116 (Colon)26.75 - 28.85[8]
Aminoalcohol-based quinoxalinesHt-29 (Colon)Varies (concentration-dependent)[9]

Table 2: Kinase Inhibitory Activity of Quinoxaline Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
[1][3][10]triazolo[4,3-a]quinoxaline derivativesVEGFR-23.4 - 6.8[6]
Quinoxaline-2(1H)-onesVEGFR-2750 - 1360[4]

Signaling Pathways

Derivatives of quinoxaline have been shown to exert their anticancer effects by modulating key signaling pathways that are critical for tumor growth and survival. The introduction of a morpholine group can enhance the drug-like properties of these inhibitors.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[3][11] Quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[3]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Inhibits Quinoxaline->mTOR Inhibits

Inhibition of the PI3K/Akt/mTOR pathway.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. Quinoxaline derivatives have been developed as potent inhibitors of VEGFR-2.[4][5][6]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream Activates Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes

Inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound represents a valuable and versatile intermediate for the synthesis of novel quinoxaline-based compounds with significant therapeutic potential. The straightforward reactivity of the 2-chloro substituent allows for the creation of diverse libraries of molecules for screening against various biological targets. The established anticancer and kinase inhibitory activities of related quinoxaline derivatives underscore the promise of this scaffold in drug discovery and development. The provided protocols and data serve as a foundation for researchers to explore the chemical space around this promising intermediate.

References

Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of quinoxaline derivatives, a critical class of nitrogen-containing heterocyclic compounds. Quinoxaline scaffolds are prevalent in a wide array of pharmacologically active molecules, exhibiting properties such as anticancer, antiviral, antibacterial, anti-inflammatory, and kinase inhibitory activities.[1][2][3] The protocols outlined below are based on established and efficient synthetic methodologies, including conventional, green, and microwave-assisted approaches.

I. Overview of Synthetic Strategies

The most prevalent and versatile method for synthesizing the quinoxaline core involves the condensation of an ortho-phenylenediamine (an aryl 1,2-diamine) with a 1,2-dicarbonyl compound.[1][4][5] This reaction is highly efficient and can be adapted to a wide range of substrates to produce structurally diverse derivatives.[6] Modern advancements have introduced various catalysts and reaction conditions to improve yields, reduce reaction times, and enhance the environmental sustainability of the synthesis.[7][8] These "green" approaches often utilize recyclable catalysts, aqueous solvent systems, or alternative energy sources like microwave irradiation.[1][9][10]

II. Comparative Data of Synthetic Protocols

The following tables summarize quantitative data from several representative synthetic protocols for quinoxaline derivatives, allowing for easy comparison of their efficiency and reaction conditions.

Table 1: Catalyst-Free and Metal-Catalyzed Synthesis

Entry1,2-Diamine Reactant1,2-Dicarbonyl ReactantCatalystSolventTemp. (°C)TimeYield (%)Reference
1o-PhenylenediamineBenzilNoneAcetic AcidReflux2-12 h34-85[4]
2o-PhenylenediamineBenzilCuSO₄·5H₂OEtOH/H₂ORT3 hModerate[11]
3o-PhenylenediamineBenzilPhenol (20 mol%)EtOH/H₂O (7:3)RT30 min~95[4]
4o-PhenylenediamineBenzilAlCuMoVPToluene252 h92[12]
5o-PhenylenediamineBenzilZinc Triflate (0.2 mmol)CH₃CNRT-85-91[5]

Table 2: Green and Alternative Energy Synthesis Methods

Entry1,2-Diamine Reactant1,2-Dicarbonyl ReactantCatalyst/ConditionSolventTemp. (°C)TimeYield (%)Reference
1o-PhenylenediamineBenzilBentonite Clay K-10EthanolRT20 minHigh[1]
2o-PhenylenediamineBenzilPyridineTHFRT2-3 h85-92[13]
3o-PhenylenediamineGlyoxalMicrowave (160W)None-60 sHigh[10]
4Substituted o-Phenylenediamines1,2-DiketonesCAN (5 mol%)Water--Excellent[9]
5o-PhenylenediamineHydroxyl KetoneI₂ (0.25 mmol)DMSORT12 h80-90[5]

III. Detailed Experimental Protocols

Protocol 1: Classical Synthesis using Acetic Acid

This protocol describes the traditional condensation reaction in an acidic medium.

Materials:

  • ortho-Phenylenediamine (1.0 mmol, 108 mg)

  • Benzil (1.0 mmol, 210 mg)

  • Glacial Acetic Acid (10 mL)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask, add o-phenylenediamine and benzil.

  • Add glacial acetic acid to the flask.

  • Equip the flask with a reflux condenser and place it on a heating mantle with stirring.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of ice-cold water.

  • The solid product will precipitate. Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from ethanol to obtain pure 2,3-diphenylquinoxaline.

Protocol 2: Green Synthesis using a Reusable Clay Catalyst

This method utilizes bentonite clay K-10 for an environmentally friendly, room-temperature synthesis.[1]

Materials:

  • ortho-Phenylenediamine derivative (1.0 mmol)

  • 1,2-Dicarbonyl compound (1.0 mmol)

  • Bentonite Clay K-10 (2.5 g)

  • Ethanol (15 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Celite pad for filtration

Procedure:

  • In a round-bottom flask, combine the o-phenylenediamine derivative, the 1,2-dicarbonyl compound, bentonite clay, and ethanol.[1]

  • Stir the mixture vigorously at room temperature for approximately 20 minutes. Monitor the reaction via TLC.[1]

  • Upon completion, pour the reaction mixture onto a Celite pad and wash with warm ethanol.[1]

  • Concentrate the filtrate to about 5 mL, then add 10 mL of water and let it stand for 1 hour to precipitate the product.[1]

  • Collect the solid product by filtration, wash with water, and dry. The clay catalyst can be recovered for reuse.[1]

Protocol 3: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a rapid and efficient synthesis using microwave irradiation without any solvent.[10]

Materials:

  • ortho-Phenylenediamine (0.01 mol, 1.08 g)

  • Glyoxal (40% in water, 0.01 mol, 1.45 g) or Benzil (0.01 mol, 2.10 g)

  • Glass beaker

  • Domestic microwave oven

Procedure:

  • Place the o-phenylenediamine and the 1,2-dicarbonyl compound into a glass beaker.[10]

  • Cover the beaker with a watch glass.

  • Irradiate the mixture in a microwave oven for 60 seconds at 160 watts.[10]

  • After irradiation, allow the beaker to cool to room temperature.

  • A solid or liquid product will be obtained. Purify the solid product by recrystallization from ethanol. If the product is quinoxaline itself (from glyoxal), it can be purified by distillation.[10]

IV. Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a relevant biological signaling pathway involving quinoxaline derivatives.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_end Final Product start1 o-Phenylenediamine react Condensation Reaction (Solvent + Catalyst/Energy) start1->react start2 1,2-Dicarbonyl Compound start2->react workup Precipitation / Filtration react->workup Cooling & Quenching purify Recrystallization / Distillation workup->purify Crude Product end_product Quinoxaline Derivative purify->end_product Pure Product

Caption: General experimental workflow for the synthesis of quinoxaline derivatives.

G stress Oxidative Stress / TNF-α ask1 ASK1 (MAP3K5) stress->ask1 Activates jnk JNK ask1->jnk Phosphorylates p38 p38 MAPK ask1->p38 Phosphorylates apoptosis Apoptosis / Inflammation jnk->apoptosis p38->apoptosis inhibitor Quinoxaline Derivative (ASK1 Inhibitor) inhibitor->ask1 Inhibits

Caption: Inhibition of the ASK1 signaling pathway by a quinoxaline derivative.[14]

References

Application Notes and Protocols: 2-Chloro-3-(morpholin-4-yl)quinoxaline in Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of heterocyclic compounds recognized for their wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. Their structural resemblance to quinolones and naphthalenes provides a foundation for the development of novel therapeutic agents. This document focuses on 2-Chloro-3-(morpholin-4-yl)quinoxaline, a specific derivative, and its potential application in the development of new antimicrobial agents. While extensive research on this exact molecule is emerging, data from closely related analogs and the broader quinoxaline class provide a strong basis for its investigation.

These notes provide an overview of the antimicrobial potential of this compound, alongside detailed protocols for its synthesis and antimicrobial evaluation.

Antimicrobial Activity

Quinoxaline derivatives exert their antimicrobial effects through various mechanisms, which are believed to include the inhibition of nucleic acid and protein synthesis, and the generation of reactive oxygen species, leading to cellular damage. The antimicrobial spectrum of quinoxaline derivatives is broad, encompassing both bacteria and fungi.

Recent studies on 2,3-disubstituted quinoxalines have shown that the nature of the substituent at these positions significantly influences the antimicrobial activity. For instance, it has been observed that the introduction of a morpholino group at the 2- or 3-position may lead to a reduction in antibacterial activity compared to other substitutions. However, this does not preclude its potential, as structure-activity relationships in this class are complex and can yield compounds with high specificity.

In contrast to antibacterial activity, certain quinoxaline derivatives have demonstrated significant antifungal properties. For example, a closely related compound, 2-Chloro-3-hydrazinylquinoxaline, has shown noteworthy efficacy against various Candida and Aspergillus species. This suggests that this compound should also be rigorously evaluated for its antifungal potential.

Data Presentation

Table 1: Antimicrobial Activity of a Related Quinoxaline Derivative (2-Chloro-3-hydrazinylquinoxaline) against Fungal Pathogens
Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicansVariable
Candida tropicalisVariable
Candida glabrataVariable
Candida parapsilosisVariable
Candida kruseiEffective
Candida aurisVariable
Aspergillus fumigatusVariable
Aspergillus nigerVariable
Aspergillus terreusVariable
Aspergillus flavusVariable
Aspergillus brasiliensisNo effect

Note: This data is for a structurally related compound, 2-Chloro-3-hydrazinylquinoxaline, and is provided as a reference for the potential antifungal activity of morpholinyl-substituted quinoxalines. "Variable" indicates that the efficacy differed between isolates of the same species.[1]

Table 2: Antibacterial and Antifungal Activity of Various 2,3-Disubstituted Quinoxaline Derivatives
Compound TypeBacterial StrainsFungal StrainsGeneral Activity
Symmetrically disubstituted quinoxalines (non-morpholino)Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Proteus vulgarisCandida albicans, Aspergillus flavusSignificant antibacterial activity
Asymmetrically disubstituted quinoxalines (non-morpholino)Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Proteus vulgarisCandida albicans, Aspergillus flavusReduced antibacterial activity
Morpholino-substituted quinoxalinesNot specifiedNot specifiedReported to have reduced antibacterial activity[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized method based on the synthesis of similar 2,3-disubstituted quinoxaline derivatives.

Materials:

  • 2,3-Dichloroquinoxaline

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve 2,3-dichloroquinoxaline (1 equivalent) in acetonitrile.

  • Add anhydrous potassium carbonate (2 equivalents) to the solution.

  • Add morpholine (1.1 equivalents) dropwise to the stirring mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Filter the solid potassium carbonate and wash it with acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of chloroform and methanol) to yield pure this compound.

  • Characterize the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from established methods for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1]

Materials:

  • This compound

  • Bacterial and/or fungal strains for testing

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Sterile dimethyl sulfoxide (DMSO)

  • Positive control antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (broth with DMSO)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to the final required concentration (typically 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound.

  • Controls: Include a positive control well (broth with inoculum and a standard antimicrobial agent), a negative control well (broth with inoculum and DMSO, but no compound), and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

Synthesis_Workflow node_start Start Materials: 2,3-Dichloroquinoxaline Morpholine K₂CO₃, Acetonitrile node_reaction Nucleophilic Substitution Reaction (Reflux, 4-6h) node_start->node_reaction node_workup Work-up: - Cool to RT - Filter - Evaporate Solvent node_reaction->node_workup node_purification Purification: Silica Gel Column Chromatography node_workup->node_purification node_characterization Characterization: ¹H-NMR, ¹³C-NMR, Mass Spectrometry node_purification->node_characterization node_end Final Product: This compound node_characterization->node_end

Caption: Synthetic workflow for this compound.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) node_compound Compound Stock Solution (in DMSO) node_dilution Serial Dilution of Compound node_compound->node_dilution node_inoculum Microbial Inoculum (0.5 McFarland) node_inoculation Inoculation of Wells node_inoculum->node_inoculation node_dilution->node_inoculation node_incubation Incubation (24-48h, 35-37°C) node_inoculation->node_incubation node_controls Setup of Controls (Positive, Negative, Sterility) node_controls->node_incubation node_result MIC Determination (Visual Inspection) node_incubation->node_result

Caption: Workflow for antimicrobial susceptibility testing.

Quinoxaline_MoA node_quinoxaline Quinoxaline Derivative node_target Bacterial/Fungal Cell node_quinoxaline->node_target Interacts with node_dna Inhibition of Nucleic Acid Synthesis node_target->node_dna node_protein Inhibition of Protein Synthesis node_target->node_protein node_ros Generation of Reactive Oxygen Species (ROS) node_target->node_ros node_death Cell Death node_dna->node_death node_protein->node_death node_ros->node_death

Caption: Postulated mechanisms of action for quinoxaline derivatives.

References

Application Notes & Protocols: Screening the Anticancer Activity of Novel Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data interpretation for screening the anticancer activity of novel quinoxaline compounds. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer effects.[1][2] This document outlines the key experimental protocols for evaluating their efficacy and understanding their mechanism of action.

Overview of Anticancer Activity of Quinoxaline Compounds

Quinoxaline, a fused heterocyclic system of a benzene and a pyrazine ring, serves as a versatile scaffold in medicinal chemistry.[1][2] Numerous studies have reported the synthesis and evaluation of novel quinoxaline derivatives exhibiting significant anticancer activity against various cancer cell lines.[1][3][4] The mechanism of action often involves the inhibition of key protein kinases crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met.[3][5] Some derivatives have also been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[3][6]

Data Presentation: In Vitro Anticancer Activity of Novel Quinoxaline Derivatives

The following tables summarize the cytotoxic activity (IC50 values in µM) of selected novel quinoxaline compounds against various human cancer cell lines, as reported in recent literature.

Compound/DerivativeHCT116 (Colon)HepG2 (Liver)MCF-7 (Breast)HeLa (Cervical)A549 (Lung)Other Cell LinesReference
Compound Series 1
Compound VIId12.3 ± 1.115.6 ± 1.418.9 ± 1.9---[3][6]
Compound VIIIa8.7 ± 0.710.2 ± 0.913.5 ± 1.2---[3][6]
Compound VIIIc5.1 ± 0.47.8 ± 0.69.2 ± 0.8--WI-38 (Normal Lung): >50[3][6]
Compound VIIIe9.5 ± 0.811.4 ± 1.014.1 ± 1.3---[3][6]
Compound XVa10.8 ± 0.913.1 ± 1.116.7 ± 1.5---[3][6]
Compound Series 2
Compound 111.23 ± 0.110.81 ± 0.071.54 ± 0.14---[7]
Compound 132.91 ± 0.261.98 ± 0.182.56 ± 0.23---[7]
Compound 4a4.54 ± 0.413.21 ± 0.293.87 ± 0.35---[7]
Compound 54.12 ± 0.373.56 ± 0.324.33 ± 0.39---[7]
Compound Series 3
Imidazo[1,2-a]quinoxaline 1--2.2 nM-2.7 nMHCT-116: Low IC50[5]
Imidazo[1,2-a]quinoxaline 3--2.2 nM---[5]
Pyrrolo[3,2-b]quinoxaline
Compound 8a-----K-562 (Leukemia): 31 nM[8]
Compound 8b-----K-562 (Leukemia): <10 nM[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the novel quinoxaline compounds and a vehicle control (e.g., DMSO). Incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow start Seed Cells in 96-well Plate treat Treat with Quinoxaline Compounds start->treat 24h Incubation add_mtt Add MTT Reagent treat->add_mtt 24-72h Incubation incubate Incubate (3-4h) add_mtt->incubate solubilize Solubilize Formazan (DMSO) incubate->solubilize read Measure Absorbance (570nm) solubilize->read analyze Calculate IC50 Values read->analyze

MTT Assay Experimental Workflow
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[12]

Protocol:

  • Cell Treatment: Treat cells with the quinoxaline compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Viable cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow start Treat Cells harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze interpret Interpret Data analyze->interpret

Apoptosis Assay Workflow
Cell Cycle Analysis: Propidium Iodide (PI) Staining

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[14]

Protocol:

  • Cell Treatment: Treat cells with the quinoxaline compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[15]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[15]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[16]

  • PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.[14][16]

  • Analysis: Analyze the DNA content by flow cytometry.

  • Data Interpretation: The DNA histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Cell_Cycle_Analysis_Workflow cluster_workflow Cell Cycle Analysis Workflow start Treat Cells harvest Harvest & Fix in Ethanol start->harvest wash Wash with PBS harvest->wash rnase RNase A Treatment wash->rnase stain Stain with Propidium Iodide rnase->stain analyze Analyze by Flow Cytometry stain->analyze interpret Interpret DNA Histogram analyze->interpret

Cell Cycle Analysis Workflow
Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a cell lysate. This technique can be used to investigate the effect of quinoxaline compounds on the expression levels of proteins involved in cell proliferation, apoptosis, and other signaling pathways.[17][18]

Protocol:

  • Cell Lysis: Treat cells with the quinoxaline compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-50 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[17]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.[19]

Western_Blot_Workflow cluster_workflow Western Blotting Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection Signaling_Pathway cluster_pathway Simplified Signaling Pathway Targeted by Quinoxaline Compounds Quinoxaline Novel Quinoxaline Compounds EGFR EGFR Quinoxaline->EGFR Inhibits VEGFR VEGFR Quinoxaline->VEGFR Inhibits cMet c-Met Quinoxaline->cMet Inhibits PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS VEGFR->PI3K VEGFR->RAS cMet->PI3K cMet->RAS Proliferation Cell Proliferation & Survival PI3K->Proliferation Apoptosis Apoptosis PI3K->Apoptosis Inhibits RAS->Proliferation

References

Protocols for Carbon-Nitrogen (C-N) Coupling Reactions with 2-Chloroquinoxalines: Application Notes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The quinoxaline scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The functionalization of the quinoxaline core, particularly through the formation of carbon-nitrogen (C-N) bonds at the 2-position, is a critical step in the synthesis of novel drug candidates. This document provides detailed application notes and experimental protocols for the C-N coupling of 2-chloroquinoxalines with various amines, targeting researchers, scientists, and drug development professionals. Three principal methodologies are presented: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Microwave-assisted C-N coupling.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1][2][3][4] This reaction typically employs a palladium catalyst in combination with a phosphine ligand and a base to couple an aryl halide with an amine. For the C-N coupling of 2-chloroquinoxalines, the choice of ligand and base is crucial for achieving high yields and good substrate scope.

General Workflow for Buchwald-Hartwig Amination

Buchwald-Hartwig Amination Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 2-chloroquinoxaline, amine, palladium catalyst, ligand, and base in a reaction vessel solvent Add anhydrous solvent under inert atmosphere start->solvent heat Heat the reaction mixture at the specified temperature for the designated time solvent->heat cool Cool the reaction mixture to room temperature heat->cool filter Filter to remove solid residues cool->filter extract Extract with an organic solvent filter->extract dry Dry the organic layer and concentrate extract->dry purify Purify the crude product by column chromatography dry->purify end Characterize the purified product purify->end

Caption: General workflow for the Palladium-catalyzed Buchwald-Hartwig amination of 2-chloroquinoxalines.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloroquinoxaline with Aniline

This protocol describes a typical procedure for the coupling of 2-chloroquinoxaline with aniline using a palladium catalyst and a biarylphosphine ligand.

Materials:

  • 2-Chloroquinoxaline

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube, add 2-chloroquinoxaline (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add sodium tert-butoxide (1.4 mmol).

  • Add anhydrous toluene (5 mL) and aniline (1.2 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(phenylamino)quinoxaline.

Data Summary: Palladium-Catalyzed Amination of 2-Chloroquinoxaline
AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
AnilinePd(OAc)₂ / XPhosNaOtBuToluene1001285-95[5]
4-MethoxyanilinePd₂(dba)₃ / BINAPCs₂CO₃Toluene1102480-90[5]
MorpholinePd(OAc)₂ / RuPhosK₃PO₄Dioxane1001875-85[6]
n-ButylaminePdCl₂(dppf)NaOtBuTHF801670-80[7]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[8] While traditional Ullmann reactions often require harsh conditions, modern protocols have been developed that proceed under milder conditions, sometimes with the aid of ligands. This method is particularly useful for the coupling of aryl halides with a variety of nitrogen nucleophiles.[9]

General Workflow for Ullmann Condensation

Ullmann Condensation Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine 2-chloroquinoxaline, amine, copper catalyst, (optional ligand), and base in a reaction vessel solvent Add a high-boiling polar solvent start->solvent heat Heat the reaction mixture at a high temperature for the specified time solvent->heat cool Cool the reaction mixture heat->cool dilute Dilute with water and extract with an organic solvent cool->dilute wash Wash the organic layer with aqueous ammonia (to remove copper salts) dilute->wash dry Dry and concentrate the organic layer wash->dry purify Purify by recrystallization or column chromatography dry->purify end Characterize the purified product purify->end Microwave-Assisted C-N Coupling Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification start Combine 2-chloroquinoxaline, amine, catalyst, (optional ligand), and base in a microwave reaction vessel solvent Add appropriate solvent start->solvent irradiate Irradiate the mixture in a microwave reactor at the specified temperature and time solvent->irradiate cool Cool the reaction vessel irradiate->cool filter Filter and concentrate the reaction mixture cool->filter purify Purify the crude product filter->purify end Characterize the purified product purify->end

References

The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, medicinal chemists, and professionals in drug development, the synthesis of chloroquinoxalines represents a critical step in the creation of novel therapeutics. Chloroquinoxalines are versatile precursors for a wide array of bioactive molecules, demonstrating potential in antimicrobial and anticancer applications.[1] Phosphorus oxychloride (POCl3) is a widely utilized and effective reagent for the chlorination of quinoxalinone precursors to yield these valuable chloroquinoxaline derivatives. This document provides detailed application notes, experimental protocols, and a summary of quantitative data to facilitate the efficient and safe use of POCl3 in this key synthetic transformation.

Application Notes

Phosphorus oxychloride serves as a powerful dehydrating and chlorinating agent. In the context of quinoxaline synthesis, it is primarily used to convert hydroxyl groups on quinoxalinone rings into chlorine atoms. The reaction typically proceeds by refluxing the quinoxalinone substrate in an excess of POCl3. The reaction mechanism is believed to involve an initial phosphorylation of the hydroxyl group, forming a phosphate ester intermediate. This is followed by a nucleophilic attack of the chloride ion, leading to the displacement of the phosphate group and the formation of the chloroquinoxaline.[2][3]

The efficiency of the chlorination can be influenced by several factors, including reaction temperature, duration, and the presence of catalysts. While POCl3 can be used alone, the addition of other reagents like phosphorus pentachloride (PCl5) can sometimes enhance the reaction's effectiveness.[4] Careful control of reaction conditions is crucial to minimize the formation of byproducts and ensure a high yield of the desired chloroquinoxaline. Post-reaction workup typically involves quenching the excess POCl3 with ice water, followed by neutralization and extraction of the product.

Experimental Protocols

Below are detailed protocols for the synthesis of chloroquinoxalines using POCl3, derived from established literature procedures.

Protocol 1: Synthesis of 2,3-Dichloroquinoxaline from Quinoxaline-2,3(1H,4H)-dione

This protocol outlines the direct chlorination of quinoxaline-2,3(1H,4H)-dione using phosphorus oxychloride.

Materials:

  • Quinoxaline-2,3(1H,4H)-dione

  • Phosphorus oxychloride (POCl3)

  • Ice cold water

  • Büchner funnel and filter paper

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g, 1.0 equiv.), add POCl3 (20 ml).

  • Heat the mixture to reflux at 100 °C for 3 hours.[5]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool slightly.

  • Distill off the excess POCl3 under vacuum.

  • Carefully quench the reaction mass by pouring it into ice cold water.

  • An off-white semi-solid will precipitate.

  • Filter the solid product using a Büchner funnel under vacuum.[5]

  • Wash the solid with cold water and dry to yield 2,3-dichloroquinoxaline.

Protocol 2: General Procedure for Chlorination of Quinoxalinones

This protocol provides a more general approach that can be adapted for various quinoxalinone substrates.

Materials:

  • Quinoxalinone derivative

  • Phosphorus oxychloride (POCl3)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, suspend the quinoxalinone starting material (1.0 equiv.) in POCl3 (10-20 volumes).

  • Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[6]

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a stirring mixture of ice and saturated aqueous NaHCO3 solution to neutralize the excess POCl3.[6]

  • Extract the aqueous mixture with ethyl acetate (2 x volume of aqueous layer).[6]

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4.

  • Filter and concentrate the solution in vacuo using a rotary evaporator to obtain the crude chloroquinoxaline.

  • Purify the crude product by silica gel column chromatography if necessary.

Data Presentation

The following tables summarize quantitative data from various reported syntheses of chloroquinoxalines using POCl3, providing a comparative overview of reaction conditions and yields.

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
Quinoxaline-2,3(1H,4H)-dionePOCl3100392[5]
Substituted QuinoxalinonePOCl3Reflux2Not Specified[6]
6-nitroquinazolin-4(1H)-onePOCl390 - 1601 - 6Not Specified[4]
QuinoxalinonePOCl3, PCl5Water Bath6 - 8Not Specified[4]

Visualizing the Synthesis

To further clarify the processes involved, the following diagrams illustrate the chemical pathways and experimental workflows.

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Quinoxalinone Quinoxalinone (or derivative) PhosphateEster Phosphate Ester Intermediate Quinoxalinone->PhosphateEster + POCl3 POCl3 POCl3 (Phosphorus Oxychloride) Chloroquinoxaline Chloroquinoxaline PhosphateEster->Chloroquinoxaline + Cl- Byproducts Byproducts (e.g., H3PO4) PhosphateEster->Byproducts

Reaction pathway for chloroquinoxaline synthesis.

experimental_workflow start Start reactants 1. Mix Quinoxalinone and POCl3 start->reactants reaction 2. Heat to Reflux (e.g., 100°C, 3h) reactants->reaction workup 3. Quench with Ice Water reaction->workup filtration 4. Filter Product workup->filtration purification 5. Purify (if necessary) filtration->purification end End Product: Chloroquinoxaline purification->end

General experimental workflow for synthesis.

The synthesis of chloroquinoxalines is a foundational technique in medicinal chemistry, and the proficient use of phosphorus oxychloride is key to success. By understanding the underlying mechanisms and following established protocols, researchers can reliably produce these important intermediates for the development of new and effective pharmaceuticals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,3-dichloroquinoxaline, is reacted with morpholine. The morpholine acts as a nucleophile, displacing one of the chlorine atoms on the quinoxaline ring to form the desired monosubstituted product.

Q2: What is the primary side product in this synthesis, and how can its formation be minimized?

The primary side product is 2,3-di(morpholin-4-yl)quinoxaline, which results from the substitution of both chlorine atoms by morpholine. To minimize its formation, it is crucial to control the stoichiometry of the reactants. Using a molar ratio of 2,3-dichloroquinoxaline to morpholine of 1:1 or a slight excess of the dichloroquinoxaline is recommended. Additionally, shorter reaction times and lower temperatures can favor monosubstitution.

Q3: What are the recommended solvents and bases for this reaction?

Commonly used solvents for this type of reaction include ethanol, dimethylformamide (DMF), and acetonitrile. The choice of solvent can influence the reaction rate and selectivity. A base, such as potassium carbonate (K2CO3) or triethylamine (Et3N), is often added to neutralize the HCl generated during the reaction, which can improve the yield.

Q4: How can the product be purified?

Purification can typically be achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent, such as ethanol, can be effective if the solubility difference between the desired product and impurities is significant. For more challenging separations, particularly for removing the disubstituted byproduct, silica gel column chromatography is recommended.

Q5: Can microwave-assisted synthesis be used for this reaction?

Yes, microwave-assisted synthesis can be a viable alternative to conventional heating. It often leads to significantly shorter reaction times and can sometimes improve yields. Optimization of reaction time and temperature under microwave conditions is necessary.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient reaction time. - Inefficient base.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature in increments of 10°C. - Extend the reaction time, monitoring periodically by TLC. - Consider using a stronger or more soluble base.
High Percentage of Disubstituted Byproduct - Excess morpholine used. - High reaction temperature. - Prolonged reaction time.- Use a strict 1:1 molar ratio of 2,3-dichloroquinoxaline to morpholine, or a slight excess of the dichloroquinoxaline. - Lower the reaction temperature. - Reduce the overall reaction time.
Presence of Unreacted 2,3-dichloroquinoxaline - Insufficient morpholine. - Short reaction time. - Low reaction temperature.- Ensure an accurate 1:1 molar ratio of reactants. - Increase the reaction time. - Increase the reaction temperature.
Difficulty in Product Purification - Similar polarities of the desired product and the disubstituted byproduct.- For recrystallization, try a mixture of solvents to improve separation. - For column chromatography, use a shallow gradient of a more polar eluent to improve resolution between the monosubstituted and disubstituted products.

Data Presentation

Table 1: Effect of Morpholine Stoichiometry on Product Distribution

Molar Ratio (2,3-dichloroquinoxaline : Morpholine)Yield of this compound (%)Yield of 2,3-di(morpholin-4-yl)quinoxaline (%)
1 : 0.865< 5
1 : 18510
1 : 1.27025
1 : 2< 10> 85
Illustrative data based on typical SNAr reaction outcomes.

Table 2: Influence of Solvent and Temperature on Yield

SolventTemperature (°C)Reaction Time (h)Yield of Monosubstituted Product (%)
Ethanol25 (Room Temp)475
Ethanol78 (Reflux)288
DMF25 (Room Temp)280
DMF100192
Acetonitrile82 (Reflux)385
Illustrative data based on typical SNAr reaction outcomes.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-dichloroquinoxaline (1.0 g, 5.0 mmol) in ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add morpholine (0.44 mL, 5.0 mmol) dropwise at room temperature. Then, add potassium carbonate (0.69 g, 5.0 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2 hours. Monitor the progress of the reaction by TLC (eluent: 3:1 hexane/ethyl acetate).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve 2,3-dichloroquinoxaline in Ethanol add_morpholine Add Morpholine (1 eq.) start->add_morpholine add_base Add K2CO3 (1 eq.) add_morpholine->add_base reflux Reflux for 2h add_base->reflux quench Quench with Ice Water reflux->quench filter Vacuum Filtration quench->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry the Product recrystallize->dry end Pure this compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes high_disub High Disubstitution start->high_disub Yes loss_workup Loss During Work-up start->loss_workup Yes increase_t_time Increase Temp/Time incomplete_rxn->increase_t_time check_stoich Check Stoichiometry (1:1) high_disub->check_stoich optimize_purification Optimize Purification loss_workup->optimize_purification

Caption: Troubleshooting logic for low yield in the synthesis.

Technical Support Center: Synthesis of Morpholinyl Quinoxalines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of morpholinyl quinoxalines.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing morpholinyl quinoxalines?

A1: The two most common methods for synthesizing morpholinyl quinoxalines involve the reaction of a halo-quinoxaline with morpholine. These methods are:

  • Nucleophilic Aromatic Substitution (SNAr): This method is typically employed when the quinoxaline ring is sufficiently electron-deficient or activated towards nucleophilic attack. The reaction involves heating the halo-quinoxaline with morpholine, often in the presence of a base.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile and widely used method for forming carbon-nitrogen bonds. It is particularly useful for less reactive halo-quinoxalines (e.g., chloro-derivatives) and generally proceeds under milder conditions than SNAr, though it requires an inert atmosphere and specific catalyst systems.[1][2][3]

Q2: My Buchwald-Hartwig amination reaction is not working. What are the common causes of failure?

A2: Failure of a Buchwald-Hartwig amination can be attributed to several factors:

  • Catalyst Inactivity: The palladium catalyst, particularly the Pd(0) species, is sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Incorrect Ligand Choice: The choice of phosphine ligand is crucial for a successful reaction. Bulky, electron-rich ligands are often required.

  • Inappropriate Base: The strength and solubility of the base can significantly impact the reaction outcome. Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃).

  • Solvent Effects: The reaction is sensitive to the solvent used. Toluene, dioxane, and THF are common choices, and their purity and dryness are important.

  • Substrate Reactivity: Aryl chlorides can be less reactive than aryl bromides or iodides, potentially requiring more forcing conditions or specialized catalyst systems.

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the potential side products?

A3: The formation of multiple products is a common issue. Potential side products include:

  • Di-substituted Quinoxaline: If the starting material is a dihalo-quinoxaline, over-amination can occur, leading to the formation of a di-morpholinyl quinoxaline.

  • Hydroxylated Quinoxaline: Trace amounts of water in the reaction mixture can lead to the hydrolysis of the halo-quinoxaline, resulting in a quinoxalin-ol side product.

  • Quinoxaline Dimer: Homocoupling of the halo-quinoxaline starting material can lead to the formation of a bi-quinoxaline dimer.

  • Degradation Products: Under harsh reaction conditions (e.g., high temperatures), the quinoxaline core or the morpholine reagent may degrade, leading to a complex mixture of byproducts.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Morpholinyl Quinoxaline
Potential Cause Troubleshooting Steps
Inactive Catalyst (Buchwald-Hartwig) Ensure rigorous exclusion of air and moisture. Use freshly opened, high-purity catalyst and ligand. Consider using a pre-catalyst which can be more robust.
Insufficient Reaction Time or Temperature Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the temperature or extending the reaction time.
Poor Substrate Reactivity (SNAr) If the halo-quinoxaline is not sufficiently activated, consider switching to a more reactive starting material (e.g., a fluoro- or nitro-substituted quinoxaline) or moving to a Buchwald-Hartwig protocol.
Sub-optimal Base or Solvent Screen different bases and solvents. For Buchwald-Hartwig, NaOtBu in toluene or dioxane is a common starting point. For SNAr, a non-nucleophilic base like K₂CO₃ or Et₃N in a polar aprotic solvent like DMF or DMSO can be effective.
Issue 2: Formation of Di-substituted Byproduct with Dihalo-quinoxalines
Potential Cause Troubleshooting Steps
Excess Morpholine Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of morpholine to favor mono-substitution.
High Reaction Temperature or Long Reaction Time Run the reaction at a lower temperature and monitor carefully to stop the reaction once the mono-substituted product is maximized.
Base Strength A weaker base may slow down the second substitution reaction more than the first. Consider screening bases of varying strengths.
Issue 3: Presence of Hydroxylated Quinoxaline Impurity
Potential Cause Troubleshooting Steps
Water in Reagents or Solvents Use anhydrous solvents and dry reagents. If necessary, dry morpholine and the solvent over molecular sieves prior to use.
Atmospheric Moisture Conduct the reaction under a dry, inert atmosphere (argon or nitrogen).

Quantitative Data Summary

While specific quantitative data for side reactions in every morpholinyl quinoxaline synthesis is highly substrate-dependent, the following table provides a general overview of expected outcomes based on literature for analogous reactions.

Reaction TypeStarting MaterialProductTypical Yield RangeCommon Side Products
Buchwald-Hartwig6-Bromo-2-(aryl)quinoline6-Morpholinyl-2-(aryl)quinoline60-88%[1]Dimerized starting material, dehalogenated starting material
SNAr8-Bromo-tetrazolo[1,5-a]quinoxaline8-Morpholino-tetrazolo[1,5-a]quinoxaline84%[4]Unreacted starting material

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Halo-quinoxaline with Morpholine
  • Reaction Setup: To an oven-dried Schlenk tube, add the halo-quinoxaline (1.0 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.), morpholine (1.2-1.5 equiv.), and anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of an Activated Halo-quinoxaline with Morpholine
  • Reaction Setup: In a round-bottom flask, dissolve the activated halo-quinoxaline (1.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or acetonitrile).

  • Reagent Addition: Add morpholine (1.5-3.0 equiv.) and a base (e.g., K₂CO₃ or Et₃N, 2.0-4.0 equiv.).

  • Reaction: Heat the reaction mixture at an appropriate temperature (typically 50-120 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[4]

Visualizations

Buchwald-Hartwig_Amination_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Potential Side Reactions Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination Amine Coordinated Complex Oxidative_Addition->Amine_Coordination Morpholine Dimerization Homocoupling -> Ar-Ar Oxidative_Addition->Dimerization [Pd] Hydrolysis Reaction with H₂O -> Ar-OH Oxidative_Addition->Hydrolysis H₂O Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Base Reductive_Elimination->Pd(0)L Ar-Morpholine

Caption: Catalytic cycle of the Buchwald-Hartwig amination and potential side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Type Reaction Type? Start->Check_Reaction_Type BH_Troubleshooting Buchwald-Hartwig Issues Check_Reaction_Type->BH_Troubleshooting Buchwald-Hartwig SNAr_Troubleshooting SNAr Issues Check_Reaction_Type->SNAr_Troubleshooting SNAr Check_Catalyst Inert Atmosphere? Fresh Catalyst/Ligand? BH_Troubleshooting->Check_Catalyst Check_Reactivity Substrate Activated? Temperature Sufficient? SNAr_Troubleshooting->Check_Reactivity Check_Catalyst->Start No, Fix & Retry Optimize_BH Optimize Ligand/Base/Solvent Check_Catalyst->Optimize_BH Yes Optimize_SNAr Increase Temperature Use Polar Aprotic Solvent Check_Reactivity->Optimize_SNAr No Check_Purity Analyze Byproducts (TLC, LC-MS, NMR) Check_Reactivity->Check_Purity Yes Optimize_BH->Check_Purity Optimize_SNAr->Check_Purity Purification_Strategy Adjust Purification Method (e.g., Chromatography Gradient) Check_Purity->Purification_Strategy

Caption: A logical workflow for troubleshooting common issues in morpholinyl quinoxaline synthesis.

References

Technical Support Center: Purification of 2-Chloro-3-(morpholin-4-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Chloro-3-(morpholin-4-yl)quinoxaline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary purification techniques for this compound and structurally similar compounds are flash column chromatography on silica gel and recrystallization. The choice of method depends on the impurity profile and the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

The synthesis of this compound typically involves the nucleophilic substitution of 2,3-dichloroquinoxaline with morpholine. Potential impurities include:

  • Unreacted 2,3-dichloroquinoxaline: The starting material may be present if the reaction has not gone to completion.

  • 2,3-di(morpholin-4-yl)quinoxaline: This is a common byproduct resulting from the substitution of both chlorine atoms.

  • Residual morpholine: Excess morpholine used in the reaction may remain in the crude product.

  • Solvent residues: Solvents used in the synthesis and work-up may also be present.

Q3: How can I monitor the progress of the purification?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the purification process.[1][2][3] A suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether, can be used to separate the desired product from impurities. Spots can be visualized under UV light (254 nm).[3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Column Chromatography
Problem Possible Cause Solution
Poor separation of the product from an impurity. The solvent system (eluent) is not optimal.* Adjust the polarity of the eluent. For non-polar impurities, decrease the polarity (e.g., increase the proportion of petroleum ether). For polar impurities, a slight increase in polarity may be necessary. * Consider using a different solvent system altogether. For instance, dichloromethane/methanol could be an alternative for highly polar compounds.
The product is eluting too quickly (high Rf value). The eluent is too polar.Increase the proportion of the non-polar solvent (e.g., petroleum ether or hexane) in your mobile phase.
The product is not eluting from the column (low Rf value). The eluent is not polar enough.Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate).
Streaking or tailing of the spot on the TLC plate and column. The compound may be acidic or basic, leading to strong interactions with the silica gel. The sample is overloaded on the column.* Add a small amount of a modifier to the eluent, such as triethylamine (~0.1-1%) for basic compounds or acetic acid (~0.1-1%) for acidic compounds. * Ensure the amount of crude product loaded is appropriate for the column size (typically 1-5% of the silica gel weight).
Low recovery of the product. The product may have limited solubility in the eluent, leading to precipitation on the column. The compound may be unstable on silica gel.* Choose a solvent system in which the product is reasonably soluble. * If instability is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.
Recrystallization
Problem Possible Cause Solution
The compound does not dissolve in the chosen solvent, even at boiling point. The solvent is not a good choice for dissolving the compound.Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold.
The compound oils out instead of forming crystals upon cooling. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated with impurities.* Choose a solvent with a lower boiling point. * Try adding a small seed crystal of the pure compound to induce crystallization. * Attempt to purify the crude material by another method (e.g., column chromatography) before recrystallization.
No crystals form upon cooling. The solution is too dilute. The compound is very soluble in the chosen solvent even at low temperatures.* Evaporate some of the solvent to concentrate the solution and then try cooling again. * If the compound is too soluble, another solvent should be chosen, or a second "anti-solvent" in which the compound is insoluble can be carefully added to the solution to induce precipitation.
Low recovery of crystals. The compound has significant solubility in the cold solvent. Too much solvent was used.* Cool the solution in an ice bath to minimize solubility. * Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

Data Presentation

The following table summarizes typical purification parameters for quinoxaline derivatives. These should be considered as starting points for the optimization of the purification of this compound.

Purification Method Stationary Phase Mobile Phase / Solvent Typical Rf / Observation Expected Purity
Flash Column Chromatography Silica Gel (300-400 mesh)Petroleum ether / Ethyl acetate (15:1)Rf = 0.3 for a quinoxaline derivative.[3]>95%
Flash Column Chromatography Silica GelPetroleum ether / Ethyl acetate (5:1 to 1:1)Rf = 0.1 for a ligand derivative in 1:1 mixture.[3]>95%
Recrystallization -EthanolOften used for the final purification of quinoxaline derivatives.[2][4]High
Recrystallization -Ethyl acetateMentioned as a recrystallization solvent for a related quinoline derivative.[1]High

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column and pack it with silica gel (300-400 mesh) as a slurry in the initial, least polar eluent mixture (e.g., petroleum ether/ethyl acetate 20:1).

    • Allow the silica gel to settle, ensuring a flat top surface. Equilibrate the column by passing several column volumes of the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with the low-polarity solvent mixture (e.g., petroleum ether/ethyl acetate 20:1).

    • Collect fractions and monitor them by TLC.

    • If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., to 15:1, then 10:1 ethyl acetate/petroleum ether).

  • Isolation:

    • Combine the fractions containing the pure product as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating.

    • A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excess.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution. Swirl for a few minutes and then perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven to remove all traces of solvent.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound TLC_Analysis TLC Analysis of Crude Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Complex Mixture Recrystallization Recrystallization TLC_Analysis->Recrystallization Relatively Clean Purity_Check Purity Check (TLC, NMR, etc.) Column_Chromatography->Purity_Check Recrystallization->Purity_Check Purity_Check->Column_Chromatography Impure Pure_Product Pure Product Purity_Check->Pure_Product Purity >95%

Caption: Purification workflow for this compound.

Troubleshooting_Tree cluster_column Column Chromatography Issues cluster_recrystal Recrystallization Issues Start Purification Issue Method Which Method? Start->Method Column Column Chromatography Method->Column Column Recrystal Recrystallization Method->Recrystal Recrystallization Poor_Sep Poor Separation Column->Poor_Sep No_Elution No Elution Column->No_Elution Low_Recovery_Col Low Recovery Column->Low_Recovery_Col No_Crystals No Crystals Form Recrystal->No_Crystals Oiling_Out Oiling Out Recrystal->Oiling_Out Low_Recovery_Rec Low Recovery Recrystal->Low_Recovery_Rec Adjust_Polarity Adjust Eluent Polarity Poor_Sep->Adjust_Polarity No_Elution->Adjust_Polarity Check_Solubility Check Product Solubility Low_Recovery_Col->Check_Solubility Concentrate_Sol Concentrate Solution / Add Anti-solvent No_Crystals->Concentrate_Sol Change_Solvent Change Solvent Oiling_Out->Change_Solvent Cool_Slowly Cool Slowly / Ice Bath Low_Recovery_Rec->Cool_Slowly

Caption: Troubleshooting decision tree for purification issues.

References

Troubleshooting low yield in quinoxaline synthesis from diamines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for troubleshooting quinoxaline synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of quinoxalines from diamines and 1,2-dicarbonyl compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My quinoxaline synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in quinoxaline synthesis are a frequent issue and can stem from several factors. The classical approach, which involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, often requires high temperatures and long reaction times, which can lead to product degradation or the formation of side products.[1][2] Here’s a step-by-step guide to troubleshoot and enhance your yield:

1. Catalyst Selection and Optimization:

  • Problem: The absence of a catalyst or the use of a suboptimal catalyst can lead to slow reaction rates and low conversion. Uncatalyzed reactions at room temperature may show no product formation at all.[1]

  • Solution: The use of a catalyst is often crucial. A wide range of catalysts have been shown to improve yields and shorten reaction times. Consider the following options:

    • Lewis Acids: Catalysts like cerium(IV) ammonium nitrate (CAN), zinc triflate, and gallium(III) triflate have been reported to be effective.[2][3]

    • Solid-Supported Catalysts: Using recyclable, heterogeneous catalysts such as alumina-supported heteropolyoxometalates or silica nanoparticles can simplify purification and improve yields.[1][4]

    • Green Catalysts: For environmentally friendly approaches, consider catalysts like phenol or bentonite clay K-10.[3][5]

  • Action: Screen different catalysts to find the most effective one for your specific substrates. Optimize the catalyst loading; for instance, increasing the amount of an alumina-supported catalyst from 50 mg to 100 mg has been shown to increase yield.[1]

2. Reaction Conditions:

  • Problem: Inappropriate reaction temperature, time, or solvent can significantly impact the yield.

  • Solution:

    • Temperature: While classical methods often use high temperatures, many modern catalytic systems operate efficiently at room temperature, which can prevent the formation of degradation products.[1][5]

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times do not always lead to higher yields and can result in the formation of byproducts.

    • Solvent: The choice of solvent is critical. While ethanol and acetic acid are commonly used, greener solvents like a water-ethanol mixture have also proven effective.[5] The optimal solvent will depend on the specific catalyst and reactants used. For example, in one study, an ethanol/water mixture (7:3) was found to be the best solvent when using phenol as a catalyst.[5]

  • Action: Systematically optimize the reaction conditions. Start with milder conditions (e.g., room temperature) if using an effective catalyst.

3. Reactant Substituents:

  • Problem: The electronic properties of the substituents on both the 1,2-diamine and the 1,2-dicarbonyl compound can influence the reaction rate and yield.

  • Solution:

    • Electron-donating groups on the 1,2-diamine generally favor the reaction and can lead to higher yields.[1][4]

    • Electron-withdrawing groups on the 1,2-diamine can decrease the nucleophilicity of the amino groups, slowing down the reaction and potentially lowering the yield.[1][4]

  • Action: Be mindful of the electronic nature of your starting materials. If you are consistently getting low yields with an electron-deficient diamine, you may need to employ a more potent catalytic system or harsher reaction conditions to drive the reaction to completion.

4. Purification:

  • Problem: Product loss during workup and purification can contribute to a low isolated yield.

  • Solution:

    • For solid products, recrystallization from a suitable solvent like ethanol is a common and effective purification method.[1]

    • If using a heterogeneous catalyst, it can be easily removed by filtration after the reaction is complete, simplifying the workup process.[1]

    • Column chromatography can be used for purification, but care should be taken to choose an appropriate solvent system to avoid product streaking or loss on the column.[6]

  • Action: Optimize your purification protocol to minimize product loss.

Q2: I am observing the formation of side products in my reaction. What are they and how can I prevent them?

A2: Side product formation is a common challenge that can significantly reduce the yield of the desired quinoxaline.

  • Common Side Products: The most common side reactions involve self-condensation of the 1,2-dicarbonyl compound or the diamine, as well as the formation of other heterocyclic systems. In some cases, incomplete cyclization or over-oxidation can also occur.

  • Prevention Strategies:

    • Control of Stoichiometry: Ensure an equimolar ratio of the 1,2-diamine and the 1,2-dicarbonyl compound to minimize self-condensation of either reactant.

    • Reaction Temperature: Running the reaction at room temperature or slightly elevated temperatures, when possible, can reduce the rate of side reactions.[1] High temperatures can often lead to the formation of complex mixtures.

    • Catalyst Choice: A well-chosen catalyst can enhance the rate of the desired reaction, outcompeting potential side reactions. For instance, some catalytic systems report clean reactions with no undesirable side products.[1]

    • Inert Atmosphere: If your starting materials or intermediates are sensitive to oxidation, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Quantitative Data Summary

The following tables summarize the impact of different catalysts and solvents on the yield of quinoxaline synthesis.

Table 1: Effect of Different Catalysts on Quinoxaline Yield

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
None-Toluene2520[1]
Alumina-Toluene2520[1]
AlCuMoVP100 mgToluene25292[1]
AlFeMoVP100 mgToluene25280[1]
Phenol20EtOH/H₂O (7:3)Room Temp.0.5 - 290-98[5]
Bentonite Clay K-103 gEthanolRoom Temp.0.3395[3]
Cerium(IV) Ammonium Nitrate (CAN)5WaterRoom Temp.0.3398[2][7]
Zinc Triflate0.2 mmolAcetonitrileRoom Temp.1.5 - 2.585-91[3]
TiO₂-Pr-SO₃H1NoneRoom Temp.0.1795[3]

Table 2: Effect of Solvents on Quinoxaline Synthesis Yield

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
Phenol (20 mol%)DichloromethaneRoom Temp.12050[5]
Phenol (20 mol%)AcetonitrileRoom Temp.9075[5]
Phenol (20 mol%)MethanolRoom Temp.4585[5]
Phenol (20 mol%)EthanolRoom Temp.3090[5]
Phenol (20 mol%)EtOH/H₂O (7:3)Room Temp.2596[5]
Bentonite Clay K-10EthanolRoom Temp.2095[2]
Bentonite Clay K-10MethanolRoom Temp.3090[2]
Bentonite Clay K-10DichloromethaneRoom Temp.9070[2]
Bentonite Clay K-10AcetonitrileRoom Temp.6085[2]

Experimental Protocols

General Procedure for Quinoxaline Synthesis using a Heterogeneous Catalyst

This protocol is based on the synthesis using an alumina-supported heteropolyoxometalate catalyst.[1]

  • To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add 100 mg of the catalyst (e.g., AlCuMoVP).

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from ethanol.

General Procedure for Quinoxaline Synthesis using Phenol as a Catalyst

This protocol is based on a green chemistry approach using phenol as a catalyst.[5]

  • In a round-bottom flask, dissolve the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in an ethanol:water mixture (7:3, 10 mL).

  • Add phenol (20 mol%, 0.01 g) to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, add water (20 mL) to the mixture and let it stand at room temperature for 30 minutes to allow the product to crystallize.

  • Collect the pure product by filtration and dry.

  • If further purification is needed, recrystallize the product from hot ethanol.

Visualizations

Troubleshooting_Workflow cluster_catalyst Catalyst Actions cluster_conditions Condition Optimization cluster_reactants Reactant Considerations cluster_purification Purification Strategy start Low Yield in Quinoxaline Synthesis catalyst Step 1: Evaluate Catalyst start->catalyst conditions Step 2: Optimize Reaction Conditions catalyst->conditions If yield is still low cat_none No Catalyst? Add one. catalyst->cat_none reactants Step 3: Analyze Reactants conditions->reactants If yield is still low cond_temp Adjust temperature (try room temp first) conditions->cond_temp purification Step 4: Refine Purification reactants->purification If yield is still low react_edg Note effect of electron-donating/ withdrawing groups reactants->react_edg success Improved Yield purification->success pur_method Choose optimal method (recrystallization, filtration) purification->pur_method cat_screen Screen different catalysts (Lewis acids, solid-supported) cat_none->cat_screen cat_load Optimize catalyst loading cat_screen->cat_load cond_time Monitor reaction time with TLC cond_temp->cond_time cond_solvent Screen different solvents cond_time->cond_solvent react_stoich Ensure correct stoichiometry react_edg->react_stoich

Caption: A workflow diagram for troubleshooting low yields in quinoxaline synthesis.

Reaction_Pathway cluster_reactants Reactants diamine 1,2-Diamine intermediate Intermediate Adduct diamine->intermediate + Catalyst - H₂O dicarbonyl 1,2-Dicarbonyl dicarbonyl->intermediate + Catalyst - H₂O quinoxaline Desired Quinoxaline Product intermediate->quinoxaline Cyclization side_products Side Products intermediate->side_products Undesired Pathways (e.g., self-condensation)

Caption: A simplified diagram showing the reaction pathway for quinoxaline synthesis.

References

How to avoid di-substitution in 2,3-dichloroquinoxaline reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2,3-dichloroquinoxaline (DCQX). Find troubleshooting advice and answers to frequently asked questions to help you control your reactions and selectively synthesize mono-substituted products while avoiding the common issue of di-substitution.

Troubleshooting Guide: Minimizing Di-substitution

Encountering undesired di-substituted products can be a significant hurdle in the synthesis of novel quinoxaline derivatives. This guide provides solutions to common problems encountered during the nucleophilic aromatic substitution (SNAr) on 2,3-dichloroquinoxaline.

Problem Potential Cause Suggested Solution
High Yield of Di-substituted Product Reaction temperature is too high, providing enough energy to overcome the activation barrier for the second substitution.Conduct the reaction at a lower temperature. For many nucleophiles, starting at room temperature or even 0 °C can significantly favor mono-substitution.[1]
Excess nucleophile is present in the reaction mixture, driving the reaction towards di-substitution.Carefully control the stoichiometry. Use a 1:1 molar ratio of 2,3-dichloroquinoxaline to your nucleophile. A slight excess of DCQX can also be employed to ensure the nucleophile is the limiting reagent.
The reaction time is too long, allowing for the slower second substitution to occur after the initial mono-substitution.Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the desired mono-substituted product is maximized.
Reaction Does Not Proceed or is Too Slow at Low Temperatures The nucleophile is not reactive enough at lower temperatures.Gradually increase the temperature in small increments (e.g., 10 °C) while monitoring the reaction. Alternatively, consider using a stronger base or a different solvent to enhance nucleophilicity. In some cases, microwave irradiation for a very short duration can provide the necessary energy without significant di-substitution.[2]
Mixture of Mono- and Di-substituted Products is Always Formed The reactivity of the mono-substituted product is comparable to or higher than the starting DCQX.This is an inherent challenge. Focus on optimizing the separation and purification methods (e.g., column chromatography, recrystallization). Also, re-evaluate the reaction parameters (temperature, stoichiometry, and time) to find a window where the formation of the mono-substituted product is at its peak relative to the di-substituted product.
Poor Selectivity with Specific Nucleophiles (e.g., Anilines) Anilines are generally less reactive than aliphatic amines and may require more forcing conditions, which can lead to a loss of selectivity.For less reactive nucleophiles, consider alternative strategies such as using a catalyst or a more activating solvent system. For instance, AlCl3 has been used to mediate reactions with certain C-nucleophiles.[2]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for achieving mono-substitution on 2,3-dichloroquinoxaline?

A1: The key to selective mono-substitution lies in controlling the reaction kinetics. The first nucleophilic substitution on 2,3-dichloroquinoxaline is generally faster than the second. By maintaining mild reaction conditions (low temperature, controlled stoichiometry, and shorter reaction times), you can favor the formation of the mono-substituted product and minimize the subsequent di-substitution.[2][3]

Q2: How does the nature of the nucleophile affect the selectivity of the reaction?

A2: The nucleophile's reactivity and steric bulk are crucial. Highly reactive nucleophiles will react quickly, often making it harder to stop at the mono-substitution stage. Conversely, very weak nucleophiles may require harsher conditions that also promote di-substitution. Sterically hindered nucleophiles, such as tert-butylamine, can physically block the second substitution, leading to excellent selectivity for the mono-substituted product.[4]

Q3: What role does the solvent play in controlling di-substitution?

A3: The solvent can influence the solubility of the reactants and intermediates, as well as the reactivity of the nucleophile. Protic solvents like ethanol can participate in hydrogen bonding and may modulate the nucleophile's reactivity, while aprotic polar solvents like DMF can accelerate the reaction. The choice of solvent should be optimized for each specific nucleophile and desired outcome.

Q4: Can di-substitution be completely avoided?

A4: While complete avoidance can be challenging for some highly reactive nucleophiles, it is often possible to achieve high selectivity ( >90%) for the mono-substituted product through careful optimization of the reaction conditions. In cases where a mixture is unavoidable, the focus shifts to efficient purification techniques.

Experimental Protocols

General Protocol for Selective Mono-substitution of 2,3-Dichloroquinoxaline with an Amine Nucleophile

This protocol provides a starting point for the selective synthesis of 2-amino-3-chloroquinoxalines.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloroquinoxaline (1.0 eq) in a suitable solvent (e.g., ethanol or THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Nucleophile Addition: Slowly add the amine nucleophile (1.0-1.1 eq) to the cooled solution. If the amine is a salt, a base such as triethylamine (TEA) or potassium carbonate (K2CO3) (1.1-1.5 eq) should be added.

  • Reaction Monitoring: Stir the reaction at 0 °C or allow it to slowly warm to room temperature while monitoring its progress by TLC.

  • Quenching: Once the starting 2,3-dichloroquinoxaline has been consumed and before significant formation of the di-substituted product is observed, quench the reaction by adding cold water.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the mono-substituted product.

Protocol for Mono-substitution with a Thiol Nucleophile
  • Reaction Setup: To a solution of 2,3-dichloroquinoxaline (1.0 eq) in DMF, add a base such as potassium carbonate (1.5 eq).

  • Nucleophile Addition: Add the thiol nucleophile (1.0 eq) to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature. Thiolates are generally very reactive, so lower temperatures may be necessary.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Purification: Filter the solid, wash it with water, and dry it. If necessary, purify further by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of mono- and di-substituted quinoxalines with various nucleophiles. This data is compiled from multiple sources to provide a comparative overview.

NucleophileSolventBaseTemperature (°C)Time (h)Product(s)Yield (%)Reference
4-ChloroanilineDMF-1004.5Mono-substitutedGood[5]
ThiophenolDMFK2CO3RT-Mono-substitutedGood[1]
Thiosalicylic AcidDMFK2CO3RT-Mono-substitutedGood[1]
Hydrazine--RT-Mono-substitutedGood[1]
Propargylic Alcohols----Mono- & Di-substitutedGood (Selective)[2]
Phenols-AlCl3--Mono-substituted-[2]

Note: "RT" denotes room temperature. "Good" indicates that the reference reported a good to excellent yield without specifying the exact percentage in the abstract.

Visualizations

Logical Workflow for Avoiding Di-substitution

G cluster_outcome Reaction Outcome Analysis cluster_troubleshoot Troubleshooting Steps start Start: Goal is Mono-substitution conditions Select Initial Reaction Conditions: - 1:1 Stoichiometry - Low Temperature (0 °C to RT) - Inert Solvent (e.g., THF, Ethanol) start->conditions monitor Monitor Reaction (TLC/LC-MS) conditions->monitor complete Mono-substitution Complete? (DCQX Consumed) monitor->complete complete->monitor No disub Significant Di-substitution? complete->disub Yes quench Quench Reaction & Purify disub->quench No troubleshoot Troubleshoot disub->troubleshoot Yes end End: Isolated Mono-product quench->end temp Adjust Temperature troubleshoot->temp stoich Adjust Stoichiometry troubleshoot->stoich time Adjust Reaction Time troubleshoot->time temp->conditions stoich->conditions time->conditions

Caption: A decision-making workflow for optimizing selective mono-substitution.

Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr) on DCQX

SNAr_Pathway DCQX 2,3-Dichloroquinoxaline MonoSub Mono-substituted Product DCQX->MonoSub + Nu- (Fast, Favored at Low Temp) Nu Nucleophile (Nu-) DiSub Di-substituted Product MonoSub->DiSub + Nu- (Slower, Favored at High Temp)

Caption: The sequential SNAr pathway from DCQX to mono- and di-substituted products.

References

Stability issues of 2-Chloro-3-(morpholin-4-yl)quinoxaline in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Chloro-3-(morpholin-4-yl)quinoxaline in solution. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a decrease in purity over time. What are the potential causes?

A1: Degradation of this compound in solution can be attributed to several factors, including hydrolysis, photodecomposition, and oxidation. The chloro substituent on the quinoxaline ring is susceptible to nucleophilic attack, particularly from water or other nucleophiles present in the solvent system, leading to hydrolysis. The morpholine moiety and the quinoxaline ring system may also be sensitive to light and oxidative conditions.

Q2: I observe a color change in my stock solution. What does this indicate?

A2: A color change, such as turning yellow or brown, is often an indicator of chemical degradation. This can be due to the formation of degradation products with chromophores that absorb in the visible region. It is recommended to assess the purity of the solution using an appropriate analytical method, such as HPLC-UV, to identify any new peaks corresponding to degradation products.

Q3: What are the best practices for preparing and storing solutions of this compound to minimize degradation?

A3: To enhance the stability of your solutions, consider the following:

  • Solvent Selection: Use aprotic, anhydrous solvents whenever possible to minimize hydrolysis. If aqueous solutions are necessary, consider using buffered solutions to control the pH.

  • pH Control: The stability of the compound may be pH-dependent. It is advisable to conduct a pH stability profile to determine the optimal pH range for storage. Generally, neutral or slightly acidic conditions may be preferable to basic conditions which can promote nucleophilic substitution of the chlorine atom.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil to prevent photodecomposition.

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation. For long-term storage, consider storing aliquots at -80 °C.

  • Inert Atmosphere: For particularly sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for detecting and quantifying degradation. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. UV detection is typically suitable for this compound. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing clues to their structure.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC chromatogram Chemical degradation of the compound.1. Confirm the identity of the new peaks using LC-MS. 2. Review solution preparation and storage conditions (pH, solvent, light, temperature). 3. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.
Decreased biological activity of the compound Loss of the active parent compound due to degradation.1. Verify the concentration and purity of the stock solution using a validated analytical method (e.g., HPLC-UV). 2. Prepare fresh solutions from solid material for experiments. 3. Re-evaluate storage conditions of the stock solution.
Precipitation in the solution upon storage Poor solubility or formation of insoluble degradation products.1. Confirm the identity of the precipitate. 2. If it is the parent compound, consider using a co-solvent or adjusting the pH to improve solubility. 3. If it is a degradation product, this indicates significant instability under the current storage conditions.

Quantitative Data Summary

The following table summarizes hypothetical stability data for this compound under various conditions to illustrate potential degradation trends. Note: This data is illustrative and not based on experimental results for this specific compound.

Condition Solvent Temperature Time Remaining Parent Compound (%)
Hydrolytic (Acidic) 0.1 N HCl50 °C24 h85
Hydrolytic (Neutral) Water50 °C24 h95
Hydrolytic (Basic) 0.1 N NaOH50 °C24 h70
Oxidative 3% H₂O₂25 °C24 h80
Photolytic Methanol25 °C (exposed to UV light)24 h75
Thermal Solid State80 °C7 days98

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Testing

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Sample Preparation: Dilute the test samples to fall within the concentration range of the standard curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by UV-Vis scan (e.g., 254 nm or a wavelength of maximum absorbance).

    • Column Temperature: 30 °C.

  • Analysis: Inject the standards and samples. The peak area of the parent compound is used to calculate its concentration and the percentage remaining.

Protocol 2: Forced Degradation Study

To understand the degradation pathways, forced degradation studies can be performed.

  • Acid Hydrolysis: Incubate the compound in 0.1 N HCl at 50 °C.

  • Base Hydrolysis: Incubate the compound in 0.1 N NaOH at 50 °C.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or a photostability chamber.

  • Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80 °C).

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS at various time points to identify and characterize the degradation products.

Visualizations

degradation_pathway parent This compound hydrolysis_product 2-Hydroxy-3-(morpholin-4-yl)quinoxaline parent->hydrolysis_product Hydrolysis (H₂O/OH⁻) oxidation_product N-Oxide or Ring-Oxidized Products parent->oxidation_product Oxidation (e.g., H₂O₂) photodegradation_product Radical-induced Degradants parent->photodegradation_product Photolysis (UV light)

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation stock_solution Prepare Stock Solution forced_degradation Perform Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) stock_solution->forced_degradation hplc_analysis HPLC-UV Analysis (Quantify Parent Compound) forced_degradation->hplc_analysis lcms_analysis LC-MS Analysis (Identify Degradants) forced_degradation->lcms_analysis data_analysis Data Analysis and Stability Assessment hplc_analysis->data_analysis lcms_analysis->data_analysis

Caption: Workflow for investigating the stability of a compound.

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline, with a focus on scaling up the process.

I. Synthesis Workflow and Troubleshooting Logic

The synthesis of this compound is typically a two-step process. The following diagram illustrates the general workflow and the logic for troubleshooting common issues.

G cluster_0 Step 1: Synthesis of 2,3-Dichloroquinoxaline cluster_1 Step 2: Synthesis of this compound cluster_2 Troubleshooting Logic A Start: o-Phenylenediamine + Oxalic Acid B Reaction: - Toluene - Catalyst (Silica Gel/MsOH) - Heat ( ~110°C) - Chlorinating Agent (e.g., POCl3) A->B C Work-up: - Quench with ice water - Filtration B->C D Intermediate: 2,3-Dichloroquinoxaline C->D E Start: 2,3-Dichloroquinoxaline + Morpholine D->E Proceed to Step 2 T1 Low Yield in Step 1? T2 Impure Intermediate? F Reaction: - Solvent (e.g., Ethanol, DMF) - Base (e.g., K2CO3) - Controlled Temperature E->F G Work-up: - Precipitation/Crystallization - Filtration F->G H Final Product: This compound G->H T3 Low Yield in Step 2? T4 Di-substituted byproduct? T5 Purification Issues? T1_sol Check catalyst activity Ensure anhydrous conditions Optimize reaction time/temp T1->T1_sol T2_sol Recrystallize from ethanol/hexane Column chromatography T2->T2_sol T3_sol Check morpholine quality Optimize stoichiometry Increase reaction time/temp T3->T3_sol T4_sol Lower reaction temperature Use morpholine as limiting reagent Slow addition of morpholine T4->T4_sol T5_sol Recrystallization from suitable solvent Slurry wash with non-polar solvent T5->T5_sol

Synthesis and Troubleshooting Workflow

II. Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Step 1: Synthesis of 2,3-Dichloroquinoxaline

Q1: What is the most scalable and efficient method for preparing the 2,3-dichloroquinoxaline intermediate?

A1: For large-scale production, a one-pot synthesis is highly recommended as it avoids the isolation of the 2,3-dihydroxyquinoxaline intermediate, which simplifies the process, reduces costs, and is more environmentally friendly.[1] This method typically involves the reaction of o-phenylenediamine and oxalic acid in a suitable solvent like toluene, with a catalyst such as silica gel or methanesulfonic acid, followed by the addition of a chlorinating agent (e.g., phosphorus oxychloride).[1]

Q2: My yield of 2,3-dichloroquinoxaline is consistently low. What are the potential causes and solutions?

A2:

  • Catalyst Inactivity: The catalyst (silica gel or methanesulfonic acid) may be of low quality or deactivated. Ensure you are using a high-quality, dry catalyst.

  • Insufficient Reaction Temperature: The reaction temperature is crucial. For the one-pot method in toluene, the temperature should be maintained around 110°C. Lower temperatures (below 90°C) can result in significantly lower yields.[1]

  • Presence of Water: The reaction is sensitive to moisture. Ensure all reagents and the reaction setup are thoroughly dried.

  • Inefficient Chlorination: The choice and amount of chlorinating agent are important. Phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are commonly used. Ensure the stoichiometry is correct.

Q3: The isolated 2,3-dichloroquinoxaline is impure. How can I purify it at a larger scale?

A3:

  • Recrystallization: This is a common and effective method for purifying 2,3-dichloroquinoxaline. Suitable solvents include ethanol or a mixture of hexane and ethyl acetate.

  • Washing: After filtration, washing the crude product with cold water can help remove excess chlorinating agent and other water-soluble impurities. A subsequent wash with a non-polar solvent like hexane can remove non-polar impurities.

Q4: What are the key safety precautions when handling 2,3-dichloroquinoxaline?

A4: 2,3-dichloroquinoxaline is a toxic and corrosive substance.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[2]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2]

  • Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[2]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Step 2: Synthesis of this compound

Q5: How can I control the reaction to favor the mono-substituted product over the di-substituted byproduct?

A5: The key to achieving high selectivity for the mono-substituted product is to control the reaction conditions.

  • Stoichiometry: Use a controlled amount of morpholine, typically 1.0 to 1.2 equivalents relative to 2,3-dichloroquinoxaline. Using a large excess of morpholine will favor the formation of the di-substituted product.

  • Temperature: Running the reaction at a lower temperature will generally increase the selectivity for mono-substitution. Start at room temperature and gradually increase if the reaction is too slow.

  • Slow Addition: Adding the morpholine solution dropwise to the solution of 2,3-dichloroquinoxaline can help maintain a low concentration of the nucleophile and favor mono-substitution.

Q6: The reaction is sluggish or incomplete. What can I do to improve the reaction rate and conversion?

A6:

  • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the reaction rate compared to alcohols like ethanol.

  • Temperature: Gently heating the reaction mixture can increase the rate. However, be mindful that higher temperatures may also lead to an increase in the di-substituted byproduct.

  • Base: The addition of a non-nucleophilic base like potassium carbonate can help to neutralize the HCl generated during the reaction and drive the equilibrium towards the product.[4]

Q7: I am having difficulty purifying the final product. What are some effective purification strategies for large-scale batches?

A7:

  • Crystallization: This is the most common and scalable method. The choice of solvent is critical. A good starting point is to try recrystallizing from ethanol, isopropanol, or a mixture of ethyl acetate and hexane.

  • Slurry Wash: If the product has precipitated out of the reaction mixture, a slurry wash with a suitable solvent can be effective. For example, washing the crude solid with a non-polar solvent like hexane can remove less polar impurities, while a wash with cold ethanol might remove more polar impurities.

  • Extraction: If the product is soluble, an extractive work-up can be employed. This involves dissolving the reaction mixture in an organic solvent and washing with water or brine to remove inorganic salts and water-soluble impurities.

III. Quantitative Data Summary

The following tables summarize typical quantitative data reported in the literature for the synthesis of quinoxaline derivatives. Note that optimal conditions for a specific scale will require further optimization.

Table 1: Synthesis of 2,3-Dichloroquinoxaline (One-Pot Method) [1]

ParameterValue
Starting Materials o-Phenylenediamine, Oxalic Acid
Catalyst Silica Gel (200-300 mesh) or Methanesulfonic Acid
Chlorinating Agent Phosphorus Oxychloride (POCl₃)
Solvent Toluene
Reaction Temperature 110 °C
Typical Yield ~90%

Table 2: Synthesis of this compound

ParameterValue
Starting Materials 2,3-Dichloroquinoxaline, Morpholine
Base Potassium Carbonate (K₂CO₃)
Solvent Ethanol or DMF
Reaction Temperature Room Temperature to Reflux
Morpholine Stoichiometry 1.0 - 1.2 equivalents
Typical Yield 70 - 90%

IV. Detailed Experimental Protocols

Protocol 1: Large-Scale Synthesis of 2,3-Dichloroquinoxaline (One-Pot Method)

This protocol is adapted from a patented method suitable for industrial production.[1]

Diagram of the Experimental Workflow:

G A Charge Reactor: - Toluene - o-Phenylenediamine - Oxalic Acid - Catalyst (Silica Gel) B Heat to Reflux (~110°C) A->B C Add POCl3 dropwise B->C D Maintain at 110°C (Monitor by TLC/HPLC) C->D E Cool to RT D->E F Quench: Slowly add to ice water E->F G Filter and wash with water F->G H Dry the product G->H

Workflow for 2,3-Dichloroquinoxaline Synthesis

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, condenser, and addition funnel, charge toluene, o-phenylenediamine, oxalic acid, and silica gel (200-300 mesh).

  • Heating: Heat the mixture to reflux (approximately 110°C) with vigorous stirring.

  • Chlorination: Slowly add phosphorus oxychloride (POCl₃) to the refluxing mixture via the addition funnel over a period of 1-2 hours.

  • Reaction Monitoring: Maintain the reaction at 110°C and monitor the progress by TLC or HPLC until the starting material is consumed.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up: Carefully and slowly pour the reaction mixture into a separate vessel containing crushed ice and water with good stirring. This will quench the excess POCl₃.

  • Isolation: Filter the precipitated solid and wash it thoroughly with water until the filtrate is neutral.

  • Drying: Dry the isolated solid under vacuum to obtain 2,3-dichloroquinoxaline.

Protocol 2: Synthesis of this compound

Procedure:

  • Reaction Setup: In a reactor, dissolve 2,3-dichloroquinoxaline in a suitable solvent (e.g., ethanol or DMF).

  • Addition of Base: Add potassium carbonate to the solution.

  • Addition of Morpholine: Slowly add a solution of morpholine (1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature over 1-2 hours.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC. If the reaction is slow, it can be gently heated (e.g., to 40-50°C).

  • Work-up:

    • Precipitation/Crystallization: If the product precipitates during the reaction, cool the mixture and filter the solid. If not, the product can often be precipitated by adding water to the reaction mixture.

    • Extraction: Alternatively, remove the solvent under reduced pressure, and partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

References

Technical Support Center: Overcoming Poor Solubility of Quinoxaline Derivatives in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of quinoxaline derivatives in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why do my quinoxaline derivatives have poor aqueous solubility?

A1: Quinoxaline derivatives are often aromatic, heterocyclic compounds with a rigid, planar structure. This inherent hydrophobicity and crystalline nature can lead to low solubility in aqueous media, which is the basis for most in vitro biological assays. Factors such as molecular weight, lipophilicity, and the presence of specific functional groups can further decrease water solubility.[1][2][3]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds. However, it can be toxic to cells at higher concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to minimize cytotoxic effects.[4] Some cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the impact of the solvent on cell viability and function.

Q3: Can I use surfactants like Tween 20 or Tween 80 to improve the solubility of my quinoxaline derivative?

A3: Yes, non-ionic surfactants like Tween 20 and Tween 80 can be used to increase the solubility of hydrophobic compounds by forming micelles. However, they can also affect cell membranes and cellular processes. For most cell culture applications, the concentration of these surfactants should be kept low, typically in the range of 0.01% to 0.1% (v/v). It is essential to determine the optimal, non-toxic concentration for your specific cell line and assay.[5][6][7][8]

Q4: What are cyclodextrins and how can they help with solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, like quinoxaline derivatives, forming inclusion complexes that have increased aqueous solubility.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Troubleshooting Guide

Issue 1: My quinoxaline derivative precipitates when I add it to the cell culture medium.

This is a common problem when a compound dissolved in a high concentration of an organic solvent (like DMSO) is diluted into an aqueous medium.

Troubleshooting Workflow:

Troubleshooting_Precipitation start Compound Precipitates in Media check_dmso Check Final DMSO Concentration start->check_dmso high_dmso Is it > 0.5%? check_dmso->high_dmso reduce_dmso Reduce DMSO Concentration by Preparing a More Dilute Stock high_dmso->reduce_dmso Yes low_dmso Is it ≤ 0.5%? high_dmso->low_dmso No reduce_dmso->start try_cosolvent Try a Co-solvent System low_dmso->try_cosolvent Yes try_surfactant Use a Surfactant low_dmso->try_surfactant Consider as alternative success Compound Soluble try_cosolvent->success fail Still Precipitates try_cosolvent->fail try_cyclodextrin Use a Cyclodextrin try_cyclodextrin->success try_cyclodextrin->fail Re-evaluate Compound try_surfactant->success try_surfactant->fail Re-evaluate Compound fail->try_cyclodextrin

Caption: Troubleshooting workflow for compound precipitation in cell culture media.

Solutions:

  • Reduce Final DMSO Concentration: Prepare a more concentrated stock solution of your quinoxaline derivative in DMSO, so that a smaller volume is needed to achieve the desired final concentration in your assay, keeping the final DMSO concentration below 0.5%.

  • Use a Co-solvent System: A mixture of solvents can sometimes improve solubility better than a single solvent. For example, a combination of DMSO and ethanol or polyethylene glycol (PEG) might be effective. Always test the toxicity of the co-solvent mixture on your cells.

  • Employ Cyclodextrins: Prepare an inclusion complex with a cyclodextrin like HP-β-CD. This can significantly enhance the aqueous solubility of your compound.

  • Utilize Surfactants: Incorporate a low, non-toxic concentration of a surfactant like Tween 20 or Tween 80 into your final assay medium.

Issue 2: I need to prepare a stock solution of my quinoxaline derivative, but it's not dissolving well in DMSO.

While DMSO is a powerful solvent, some highly crystalline or lipophilic quinoxaline derivatives may still have limited solubility.

Solutions:

  • Gentle Heating: Gently warm the solution to 37°C in a water bath to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a bath sonicator to provide mechanical energy to break up compound aggregates and enhance dissolution.

  • Alternative Organic Solvents: Test other organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Be aware that these solvents may have different toxicity profiles than DMSO, so they must be tested in your cell-based assay.

Quantitative Data on Quinoxaline Derivative Solubility

The solubility of quinoxaline derivatives can vary significantly based on their substitution patterns. Below is a summary of available solubility data for select compounds.

Compound Name/ClassSolventSolubilityReference
Erdafitinib DMSO≥ 33 mg/mL[10]
Erdafitinib WaterInsoluble (<1 mg/mL)[11]
Quinoxaline (parent) WaterSoluble[1][3]
Quinoxaline-2-carboxylic acid derivatives Aqueous MediaGenerally low, but can be improved by introducing amino groups.[2]
Naphthyl quinoxaline thymidine conjugates Not specifiedCis and trans isomers synthesized, suggesting potential for stereochemistry to influence solubility.[12]

Experimental Protocols

Protocol 1: Preparation of a Quinoxaline Derivative Stock Solution in DMSO
  • Weigh out a precise amount of your quinoxaline derivative into a sterile, conical microcentrifuge tube.

  • Add the required volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes, vortexing intermittently.

  • Alternatively, or in addition, place the tube in a bath sonicator for 5-10 minutes.

  • Once fully dissolved, visually inspect the solution for any particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Solubilization of a Quinoxaline Derivative using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is adapted from general methods for creating drug-cyclodextrin inclusion complexes.

  • Prepare a Saturated Solution of HP-β-CD: Prepare a 40% (w/v) solution of HP-β-CD in sterile, deionized water. This may require gentle heating (up to 50°C) and stirring to fully dissolve. Allow the solution to cool to room temperature.

  • Add the Quinoxaline Derivative: Add an excess amount of the quinoxaline derivative powder to the HP-β-CD solution.

  • Complexation: Stir the suspension at room temperature for 24-48 hours, protected from light.

  • Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved compound.

  • Collect the Supernatant: Carefully collect the supernatant, which contains the soluble quinoxaline derivative-HP-β-CD inclusion complex.

  • Sterile Filtration: Filter the supernatant through a 0.22 µm sterile filter to remove any remaining particulates and for sterilization.

  • Determine Concentration: The concentration of the quinoxaline derivative in the final solution should be determined analytically using a suitable method like UV-Vis spectrophotometry or HPLC.

  • Storage: Store the solution at 4°C, protected from light.

Signaling Pathway Diagrams

Many quinoxaline derivatives exert their biological effects by inhibiting specific signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

VEGFR-2 Signaling Pathway

Quinoxaline derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates Quinoxaline_Inhibitor Quinoxaline Inhibitor Quinoxaline_Inhibitor->VEGFR2 Blocks ATP Binding Site PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of quinoxaline-based compounds.

ASK1 Signaling Pathway

Apoptosis Signal-regulating Kinase 1 (ASK1) is involved in stress responses that can lead to apoptosis. Certain quinoxaline derivatives have been identified as ASK1 inhibitors.

ASK1_Pathway Stress Oxidative Stress, ER Stress ASK1 ASK1 Stress->ASK1 Activates MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 Quinoxaline_Inhibitor Quinoxaline Inhibitor Quinoxaline_Inhibitor->ASK1 Inhibits Kinase Activity JNK JNK MKK4_7->JNK p38 p38 MKK3_6->p38 Apoptosis Apoptosis, Inflammation JNK->Apoptosis p38->Apoptosis

Caption: Overview of the ASK1 signaling cascade and its inhibition by specific quinoxaline derivatives.

HDAC Inhibition

Histone Deacetylases (HDACs) are enzymes that play a crucial role in gene expression. Quinoxaline-based compounds have been developed as HDAC inhibitors for cancer therapy.

HDAC_Pathway HDAC HDAC Deacetylated_Histones Deacetylated Histones HDAC->Deacetylated_Histones Deacetylates Quinoxaline_Inhibitor Quinoxaline Inhibitor Quinoxaline_Inhibitor->HDAC Inhibits Histones Acetylated Histones Histones->HDAC Chromatin Condensed Chromatin Deacetylated_Histones->Chromatin Gene_Repression Gene Repression Chromatin->Gene_Repression

Caption: Mechanism of action of quinoxaline-based HDAC inhibitors.

References

Technical Support Center: Synthesis of 2-(Morpholin-4-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction between morpholine and 2-chloroquinoxaline.

Troubleshooting Guide

Issue: The reaction is slow or incomplete.

A slow or incomplete reaction between morpholine and 2-chloroquinoxaline is a common issue. The following troubleshooting steps can help enhance the reaction rate and improve product yield.

Solution Workflow:

G cluster_start Initial Observation cluster_methods Rate Enhancement Methods cluster_outcome Expected Outcome start Slow or Incomplete Reaction A Increase Reaction Temperature start->A B Microwave-Assisted Synthesis start->B C Phase Transfer Catalysis (PTC) start->C D Optimize Solvent and Base start->D end Enhanced Reaction Rate and Yield A->end B->end C->end D->end G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 2-Chloroquinoxaline - Morpholine - K2CO3 - Acetonitrile B Reflux the Mixture A->B C Monitor by TLC B->C D Cool to Room Temp. C->D E Filter and Evaporate Solvent D->E F Purify by Column Chromatography E->F G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants in Microwave Tube: - 2-Chloroquinoxaline - Morpholine - Triethylamine B Microwave Irradiation (e.g., 160°C for 5 min) A->B C Extract and Dry B->C D Purify by Flash Chromatography C->D

Validation & Comparative

A Comparative Guide to the Biological Activities of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of various quinoxaline derivatives, supported by experimental data and detailed methodologies.

Anticancer Activity

Quinoxaline derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.[1][2][3] The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives against different cancer cell lines.

Table 1: Anticancer Activity of Quinoxaline Derivatives (IC50 in µM)

CompoundDerivative TypeHeLa (Cervical Cancer)HCT-116 (Colon Cancer)MCF-7 (Breast Cancer)PC-3 (Prostate Cancer)Reference
Doxorubicin (Standard)-8.87 ± 0.65.57 ± 0.44.17 ± 0.25.23 ± 0.3[4]
Compound 6kQuinoxaline-based scaffold12.17 ± 0.99.46 ± 0.76.93 ± 0.410.88 ± 0.8[4]
Compound 1Unsubstituted aromatic rings----[5]
Compound 2Chloro-substituted aromatic ring----[5]

Note: A lower IC50 value indicates higher potency. Compound 1 showed a 55.75% growth inhibition against a melanoma (MALME-M) tumor cell line.[5] The structure-activity relationship (SAR) studies reveal that the type and position of substituents on the quinoxaline ring significantly influence the anticancer activity. For instance, electron-withdrawing groups like chlorine can enhance activity compared to electron-donating groups.[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The anticancer activity of quinoxaline derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cell lines (e.g., HeLa, HCT-116, MCF-7, PC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives and a standard drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Signaling Pathway Inhibition

Quinoxaline derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival. One such mechanism is the inhibition of protein kinases like IKKβ, which is crucial for the activation of the NF-κB pathway.[6]

G TNFa TNFα TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex p_IKKb p-IKKβ IKK_complex->p_IKKb p_IkBa p-IκBα p_IKKb->p_IkBa phosphorylates IkBa IκBα NFkB NF-κB (p65/p50) p_IkBa->NFkB ubiquitination & degradation NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Gene_expression Gene Expression (Proliferation, Survival) NFkB_nucleus->Gene_expression Quinoxaline Quinoxaline Derivative Quinoxaline->p_IKKb inhibits G cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_analysis Data Analysis Synthesis Synthesis of Quinoxaline Derivatives Purification Purification & Characterization Synthesis->Purification Stock Stock Solution Preparation Purification->Stock Primary_Screening Primary Screening (e.g., Agar Diffusion) Stock->Primary_Screening MIC MIC Determination (Broth Microdilution) Primary_Screening->MIC Data Data Collection (Zone of Inhibition, MIC) MIC->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR G Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Leukotrienes Leukotrienes (Pro-inflammatory mediators) LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Quinoxaline Quinoxaline Derivative Quinoxaline->LOX inhibits

References

In Vitro Evaluation of Quinoxaline Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the performance, experimental validation, and mechanisms of action of anticancer quinoxaline derivatives for researchers, scientists, and drug development professionals.

Quinoxaline, a fused heterocyclic system composed of a benzene and a pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2] These compounds have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3][4][5] In the realm of oncology, quinoxaline derivatives are of particular interest as they have been shown to act as inhibitors of various protein kinases, which play a crucial role in cancer cell proliferation and survival.[3][6][7] This guide provides a comparative overview of the in vitro anticancer activity of various quinoxaline derivatives, details common experimental protocols for their evaluation, and illustrates key signaling pathways and experimental workflows.

Comparative Anticancer Activity of Quinoxaline Derivatives

The in vitro cytotoxic effects of numerous quinoxaline derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these studies. The following table summarizes the IC50 values for selected quinoxaline derivatives from various studies, showcasing their activity spectrum.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound IV (a quinoxaline-based derivative)PC-3 (Prostate)2.11[8]
Compound III (a quinoxaline-based derivative)PC-3 (Prostate)4.11[8]
Compound 3 (Quinoxaline with triazole ring)THP-1 (Leukemia)1.6[1]
Compound 3 (Quinoxaline with triazole ring)Ty-82 (Leukemia)2.5[1]
Compound 45 (Quinoxaline with quinolone nucleus)GSK-3β (enzyme)0.18[9]
Compound 26e (Dibromo substituted quinoxaline)ASK1 (enzyme)0.03017[10]
Compound 1 (Quinoxaline-c-Met kinase inhibitor)MCF7 (Breast)0.00021[7]
Compound 1 (Quinoxaline-c-Met kinase inhibitor)NCI-H460 (Lung)0.00032[7]
Compound 1 (Quinoxaline-c-Met kinase inhibitor)SF-268 (Glioblastoma)0.00016[7]
Compound 3a1 (2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline)HepG2 (Liver)Not specified, but showed high activity[11]

Key Experimental Protocols in Detail

The in vitro evaluation of novel chemical entities is a critical step in the drug discovery pipeline. Standardized and reproducible experimental protocols are essential for generating reliable data. Below are detailed methodologies for key experiments commonly cited in the evaluation of quinoxaline derivatives.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well microtiter plate at an appropriate density and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives for a specified period, typically 48 or 72 hours.[6]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[8]

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated with the compounds and then harvested.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in each phase of the cell cycle is quantified.[6][8]

Visualizing Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language) to adhere to the specified visualization requirements.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Quinoxaline Derivatives characterization Structural Characterization synthesis->characterization cytotoxicity Cytotoxicity Assay (e.g., MTT) characterization->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle kinase_inhibition Kinase Inhibition Assays cell_cycle->kinase_inhibition western_blot Western Blotting (Protein Expression) kinase_inhibition->western_blot

In Vitro Anticancer Drug Discovery Workflow

signaling_pathway cluster_cell Cancer Cell quinoxaline Quinoxaline Derivative receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) quinoxaline->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 bax Bax (Pro-apoptotic) bcl2->bax caspases Caspases bax->caspases apoptosis Apoptosis caspases->apoptosis

Generic Kinase Inhibitor-Induced Apoptosis Pathway

References

Validation of 2-Chloro-3-(morpholin-4-yl)quinoxaline Synthesis through Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of 2-Chloro-3-(morpholin-4-yl)quinoxaline, focusing on its validation via mass spectrometry. We present a detailed experimental protocol for a common synthetic route and compare it with alternative methodologies. The guide includes expected mass spectrometry data to aid in the structural confirmation of the target compound.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method offers high efficiency and regioselectivity.

Primary Synthetic Route: Nucleophilic Aromatic Substitution

The reaction of 2,3-dichloroquinoxaline with morpholine is a straightforward and widely adopted method for the synthesis of this compound. The greater reactivity of the chlorine atom at the 2-position of the quinoxaline ring facilitates a monosubstitution reaction under controlled conditions.

Alternative Synthetic Routes

While nucleophilic substitution on a pre-formed quinoxaline core is the most direct approach, alternative methods for the synthesis of the quinoxaline scaffold itself exist. These can be adapted to produce the target molecule, although they may involve more steps and potentially lower overall yields. One such method is the condensation of an appropriately substituted o-phenylenediamine with an α-dicarbonyl compound. However, for the specific synthesis of this compound, the SNAr approach is generally preferred for its simplicity and efficiency.

Mass Spectrometry Validation

Mass spectrometry is a critical analytical technique for the structural elucidation and confirmation of synthesized organic compounds. For this compound (molar mass: 249.70 g/mol ), the expected mass spectrum would exhibit a characteristic molecular ion peak and specific fragmentation patterns.

Data Presentation: Expected Mass Spectrometry Data

The following table summarizes the expected key ions in the mass spectrum of this compound. The presence of the chlorine isotope (37Cl) will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.

m/z (Mass-to-Charge Ratio) Ion Identity Description
249/251[M]+•Molecular ion peak (with 35Cl/37Cl isotopes)
220/222[M - C2H5]+•Loss of an ethyl group from the morpholine ring
192/194[M - C4H9NO]+•Loss of the entire morpholine moiety
164[C8H5ClN]+•Quinoxaline ring fragment after loss of morpholine and HCN
86[C4H8NO]+Morpholine cation fragment

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via nucleophilic aromatic substitution.

Synthesis of this compound

Materials:

  • 2,3-Dichloroquinoxaline

  • Morpholine

  • Ethanol (anhydrous)

  • Triethylamine (Et3N)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2,3-dichloroquinoxaline (1.0 eq) in anhydrous ethanol.

  • Add morpholine (1.1 eq) and triethylamine (1.2 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

  • Characterize the final product by mass spectrometry and NMR spectroscopy.

Visualizations

Logical Workflow for Synthesis and Validation

Synthesis and Validation Workflow cluster_synthesis Synthesis cluster_validation Validation start Start Materials: 2,3-Dichloroquinoxaline Morpholine reaction Nucleophilic Aromatic Substitution Reaction start->reaction workup Reaction Workup & Purification reaction->workup product This compound workup->product ms Mass Spectrometry Analysis product->ms data Data Interpretation: Molecular Ion Peak Fragmentation Pattern ms->data confirmation Structural Confirmation data->confirmation

Caption: Workflow for the synthesis and mass spectrometric validation.

Signaling Pathway of Mass Spectrometry Fragmentation

Predicted Mass Spectrometry Fragmentation Pathway M [M]+• (m/z 249/251) F1 [M - C2H5]+• (m/z 220/222) M->F1 - C2H5 F2 [M - C4H9NO]+• (m/z 192/194) M->F2 - C4H9NO F4 [C4H8NO]+ (m/z 86) M->F4 F3 [C8H5ClN]+• (m/z 164) F2->F3 - HCN

Caption: Predicted fragmentation pathway in mass spectrometry.

Quinoxaline Derivatives Emerge as Potential Alternatives to Standard Antibiotics, Though Efficacy Varies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A growing body of research highlights the potential of quinoxaline derivatives as a promising class of antibacterial agents, exhibiting comparable and sometimes superior efficacy to standard antibiotics against a range of pathogenic bacteria, including resistant strains. While direct comparisons with every standard antibiotic are not available for all derivatives, studies showcase their activity against both Gram-positive and Gram-negative bacteria. However, the effectiveness of these compounds is highly dependent on their specific chemical substitutions.

Notably, while the core quinoxaline structure shows promise, the addition of certain functional groups can significantly modulate its antibacterial potency. For instance, research has indicated that the inclusion of a morpholino group at the 2nd and/or 3rd position of the quinoxaline ring can, in some cases, lead to a reduction in antibacterial activity. This underscores the importance of structure-activity relationship studies in the development of effective quinoxaline-based antibiotics.

This guide provides a comparative overview of the efficacy of various quinoxaline derivatives against standard antibiotics, supported by quantitative data from several studies. It also details the experimental protocols used to determine antibacterial activity and illustrates the proposed mechanism of action.

Quantitative Comparison of Antibacterial Efficacy

The antibacterial efficacy of chemical compounds is primarily determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. The following tables summarize the MIC values of various quinoxaline derivatives compared to standard antibiotics against several bacterial strains.

Compound S. aureus (MRSA) S. aureus (ATCC 29213) E. faecium (VRE) E. faecalis (VRE) Reference Antibiotic MIC of Reference (µg/mL) Source
Quinoxaline Derivative 25-0.25 - 10.25 - 10.25 - 1Vancomycin, Teicoplanin, Daptomycin, Linezolid(Varies)[1][2]
Quinoxaline Derivative 31-0.25 - 10.25 - 10.25 - 1Vancomycin, Teicoplanin, Daptomycin, Linezolid(Varies)[1][2]
Quinoxaline Derivative Compound1 - 8 (majority at 4)---Vancomycin1 - 8 (majority at 4)[3][4]
Compound E. coli (ATCC 25922) P. aeruginosa (ATCC 27853) B. subtilis Reference Antibiotic MIC of Reference (µg/mL) Source
2,3-disubstituted quinoxaline 2d8>12516Gentamycin(Varies)[5]
2,3-disubstituted quinoxaline 3c8>12516Gentamycin(Varies)[5]
2-Chloro-3-methylquinoxaline derivative 5cHighly ActiveNo Activity-Ciprofloxacin(Varies)[6]
2-Chloro-3-methylquinoxaline derivative 5dHighly Active--Ciprofloxacin(Varies)[6]

Experimental Protocols

The antibacterial activity of the quinoxaline derivatives and standard antibiotics cited in this guide was primarily evaluated using the following standard methods, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9]

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a sterile broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The quinoxaline derivatives and standard antibiotics are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 35-37°C) for 16-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.

Agar Diffusion Method (Disk Diffusion)

This method is used to assess the susceptibility of bacteria to antimicrobial agents.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of the test bacteria is uniformly swabbed onto the surface of the agar.

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the quinoxaline derivatives or standard antibiotics are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).

  • Measurement of Inhibition Zones: The diameter of the zone of no bacterial growth around each disk is measured in millimeters. The size of the zone is indicative of the susceptibility of the bacterium to the antimicrobial agent.

Proposed Mechanism of Action

The antibacterial action of certain quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, is believed to be mediated through the generation of reactive oxygen species (ROS).[10] This process, which is more pronounced under anaerobic conditions, leads to oxidative stress within the bacterial cell, causing damage to critical cellular components.

G Quinoxaline Quinoxaline 1,4-di-N-oxide Derivative BacterialCell Bacterial Cell Quinoxaline->BacterialCell Enters Cell ROS Reactive Oxygen Species (ROS) Generation BacterialCell->ROS Metabolic Reduction (Anaerobic Conditions) DNA_Damage Oxidative DNA Damage ROS->DNA_Damage CellWall_Damage Cell Wall Damage ROS->CellWall_Damage Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage BacterialDeath Bacterial Cell Death DNA_Damage->BacterialDeath CellWall_Damage->BacterialDeath Membrane_Damage->BacterialDeath

Caption: Proposed mechanism of antibacterial action for quinoxaline 1,4-di-N-oxide derivatives.

Conclusion

Quinoxaline derivatives represent a versatile scaffold for the development of new antibacterial agents. The available data indicates that their efficacy is competitive with standard antibiotics against a variety of bacterial pathogens. However, the specific chemical structure of each derivative plays a critical role in its antibacterial potency. While the initial focus on a 2-Chloro-3-(morpholin-4-yl)quinoxaline derivative may need to be broadened due to limited specific data and some evidence of reduced activity with morpholino groups, the wider class of quinoxaline compounds continues to be a promising area for further research and development in the fight against bacterial infections. Future studies should focus on optimizing the substitutions on the quinoxaline ring to enhance antibacterial activity and minimize potential toxicity.

References

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of Quinoxaline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of quinoxaline-based kinase inhibitors. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows, this guide serves as a critical resource for understanding the selectivity and potential off-target effects of this important class of therapeutic agents.

Quinoxaline derivatives have emerged as a versatile scaffold in the development of potent kinase inhibitors, targeting a wide array of kinases implicated in cancer and other diseases. Their therapeutic efficacy is, however, intrinsically linked to their selectivity. Understanding the cross-reactivity profile of these inhibitors across the human kinome is paramount for predicting potential off-target effects and advancing the most promising candidates. This guide delves into the cross-reactivity of several quinoxaline-based compounds, presenting comparative data and the methodologies used to generate these findings.

Comparative Inhibitory Activity of Quinoxaline Derivatives

The inhibitory potential of quinoxaline-based compounds has been evaluated against a multitude of protein kinases. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative quinoxaline derivatives against various kinases, offering a snapshot of their potency and selectivity.

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Compound 5c Pim-174SGI-177650
Pim-221009530
DYRK1A>10000270
Haspin>10000>10000
CLK1>10000>10000
CK1>10000>10000
GSK3β>10000>10000
Compound 5e Pim-174SGI-177650
Pim-221009530
DYRK1A>10000270
Haspin>10000>10000
CLK1>10000>10000
CK1>10000>10000
GSK3β>10000>10000

Table 1: Kinase selectivity profile of quinoxaline derivatives 5c and 5e compared to the reference inhibitor SGI-1776. The data indicates that while compounds 5c and 5e are potent Pim-1 inhibitors, they show significantly improved selectivity over SGI-1776 against other kinases tested.[1]

CompoundTarget KinaseIC50 (µM)
VIId VEGFR-2>100
VIIIa VEGFR-2>100
VIIIc VEGFR-2>100
VIIIe VEGFR-2>100
XVa VEGFR-2>100

Table 2: Inhibitory activity of selected quinoxaline derivatives against VEGFR-2. These compounds exhibited weak activity against VEGFR-2, suggesting selectivity against this particular kinase.[2]

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
ST4j JAK213.00 ± 1.31Tofacitinib1.8 - 4.1
JAK314.86 ± 1.29Ruxolitinib0.036

Table 3: Inhibitory activity of quinoxalinone derivative ST4j against JAK2 and JAK3. ST4j demonstrates potent inhibition of both JAK2 and JAK3, with IC50 values comparable to the reference drugs Tofacitinib and Ruxolitinib.[3]

Key Signaling Pathways Targeted by Quinoxaline Inhibitors

Quinoxaline-based inhibitors have been designed to modulate various signaling pathways critical for cell proliferation, survival, and differentiation. A prominent example is the JAK-STAT pathway, which is often dysregulated in cancers and inflammatory diseases.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Expression Nucleus->Gene Regulates Inhibitor Quinoxaline-based Inhibitor (e.g., ST4j) Inhibitor->JAK Inhibits

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of quinoxaline-based compounds.

Experimental Protocols

The determination of kinase inhibitor cross-reactivity relies on robust and reproducible experimental methodologies. Below are detailed protocols for key assays cited in the evaluation of quinoxaline-based inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate for the kinase

  • Quinoxaline-based inhibitor

  • Assay plates (white, 96- or 384-well)

  • Luminometer

Procedure:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, its substrate, ATP, and the quinoxaline-based inhibitor at various concentrations.

    • Incubate the reaction at the optimal temperature and time for the specific kinase.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to the reaction wells to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[1][4]

  • ADP to ATP Conversion and Detection:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP.

    • Incubate for 30-60 minutes at room temperature to allow the luciferase/luciferin reaction to stabilize.[1][4]

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer. The light output is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.

  • Data Analysis:

    • Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Quinoxaline-based inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the quinoxaline-based inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.

Experimental Workflow for Kinase Inhibitor Profiling

The process of evaluating the cross-reactivity of a kinase inhibitor typically follows a structured workflow, from initial high-throughput screening to detailed selectivity profiling.

Kinase_Inhibitor_Profiling_Workflow cluster_0 Initial Screening cluster_1 Dose-Response & Potency cluster_2 Selectivity Profiling cluster_3 Lead Optimization HTS High-Throughput Screening (Single Concentration) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Biochemical Assays) Hit_ID->IC50 Cell_Potency Cellular Potency (e.g., MTT Assay) IC50->Cell_Potency KinomeScan Broad Kinome Profiling (e.g., KINOMEscan) Cell_Potency->KinomeScan Off_Target Off-Target Validation KinomeScan->Off_Target SAR Structure-Activity Relationship (SAR) Studies Off_Target->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 2: A typical workflow for the discovery and characterization of kinase inhibitors.

Conclusion

The quinoxaline scaffold provides a fertile ground for the development of potent and selective kinase inhibitors. However, as with any therapeutic agent, a thorough understanding of their cross-reactivity is crucial. The data and protocols presented in this guide highlight the importance of comprehensive profiling to identify compounds with the most favorable selectivity profiles. By employing systematic screening funnels that include broad kinome panels and relevant cellular assays, researchers can more effectively navigate the complex landscape of kinase inhibitor development and select candidates with a higher probability of clinical success.

References

Assessing the Purity of Synthesized 2-Chloro-3-(morpholin-4-yl)quinoxaline via High-Performance Liquid Chromatography (HPLC): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of synthesized 2-Chloro-3-(morpholin-4-yl)quinoxaline, a crucial step in drug discovery and development. By employing High-Performance Liquid Chromatography (HPLC), researchers can quantify the purity of their synthesized compound and identify potential impurities. This document outlines a detailed experimental protocol and presents a comparative analysis against a commercial standard, supported by illustrative data.

Experimental Protocol: HPLC Purity Assessment

A robust and reproducible HPLC method is paramount for the accurate determination of purity. The following protocol is based on established methods for the analysis of quinoxaline derivatives.[1][2][3]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • Synthesized this compound

  • Commercial standard of this compound (≥98% purity)

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters

2. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the commercial standard of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the synthesized this compound in the same manner as the standard solution to a final concentration of 1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

3. HPLC Method Parameters:

For easy reference, the key parameters for the HPLC method are summarized in the table below.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

4. Data Analysis:

  • The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • Impurities are identified by their retention times relative to the main peak.

Comparative Analysis: Synthesized vs. Commercial Standard

The primary objective of this analysis is to compare the purity profile of the in-house synthesized this compound against a commercially available, high-purity standard. This comparison will validate the synthesis and purification processes.

Hypothetical Purity Assessment Data:

The following table presents illustrative data from the HPLC analysis.

Sample IDRetention Time (min)Peak AreaPurity (%)Impurity Profile (%)
Commercial Standard 15.21,250,00099.50.5 (at 12.8 min)
Synthesized Compound (Crude) 15.2980,00085.210.5 (at 10.1 min), 4.3 (at 18.5 min)
Synthesized Compound (Purified) 15.21,150,00098.81.2 (at 12.8 min)

From this hypothetical data, the crude synthesized product shows a purity of 85.2% with two significant impurities. After purification (e.g., via column chromatography or recrystallization), the purity is significantly improved to 98.8%, which is comparable to the commercial standard. The remaining impurity in the purified sample has a similar retention time to the impurity in the standard, suggesting it might be a common synthesis-related byproduct.

Workflow for Purity Assessment

The logical flow of the experimental process is crucial for obtaining reliable and reproducible results. The following diagram illustrates the key steps in the purity assessment of synthesized this compound.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Comparison A Synthesized Compound C Dissolve in Acetonitrile/Water A->C B Commercial Standard B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample onto C18 Column D->E F Gradient Elution E->F G UV Detection at 254 nm F->G H Integrate Peak Areas G->H I Calculate Purity (%) H->I K Identify and Quantify Impurities H->K J Compare with Commercial Standard I->J cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis A Starting Materials (e.g., 2,3-dichloroquinoxaline and morpholine) B Chemical Reaction A->B C Crude Product B->C D Purification Method (e.g., Column Chromatography) C->D E Pure this compound D->E F HPLC Analysis E->F G Purity Confirmation (≥98%) F->G

References

Safety Operating Guide

Safe Disposal of 2-Chloro-3-(morpholin-4-yl)quinoxaline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Chloro-3-(morpholin-4-yl)quinoxaline.

The proper disposal of this compound, a halogenated organic compound, is crucial to maintain a safe laboratory environment and comply with environmental regulations. Due to its chemical structure, which includes a chlorinated quinoxaline core and a morpholine substituent, specific handling procedures must be followed. This document outlines the necessary steps for its safe disposal, drawing from safety data for the compound and its constituent chemical classes.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below. This information is critical for assessing the potential hazards and determining the appropriate disposal route.

PropertyValueReference
Molecular Formula C12H12ClN3O[1][2][3]
Molecular Weight 249.7 g/mol [1][2][3]
Boiling Point 401.4°C at 760 mmHg[1]
Flash Point 196.6°C[1]
Density 1.347 g/cm³[1]

Experimental Protocols: Disposal Procedure

The following step-by-step protocol should be followed for the safe disposal of this compound. This procedure is based on established guidelines for handling halogenated organic waste and related chemical compounds.

Personnel Protective Equipment (PPE) Required:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or face shield[4][5][6]

  • Laboratory coat[7]

Materials Required:

  • Designated, labeled hazardous waste container for halogenated organic compounds.[8][9][10]

  • Waste labels indicating "Hazardous Waste," "Halogenated Organic Waste," and the chemical name.[8][9]

  • Fume hood.[4][5]

Step-by-Step Disposal Protocol:

  • Segregation of Waste: It is imperative to segregate halogenated organic waste from non-halogenated waste streams.[8][9][11] Mixing these waste types increases disposal costs and complexity.[9][11] this compound must be disposed of in a container specifically designated for halogenated organic waste.[10]

  • Container Labeling: Before adding any waste, ensure the designated container is clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste"[9]

    • The specific chemical name: "Waste this compound"

    • An indication that it is "Halogenated Organic Waste"

    • The approximate quantity of the waste.

  • Transferring the Chemical: All transfers of this compound to the waste container should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Container Sealing: The waste container must be kept tightly sealed at all times, except when actively adding waste.[8][12] This prevents the release of volatile organic compounds (VOCs) into the atmosphere.

  • Storage of Waste: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][12] The storage area should be clearly marked as a hazardous waste accumulation point.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the halogenated waste container.[9] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[7][11]

  • Decontamination: Any equipment or surfaces that come into contact with this compound should be decontaminated. Wash glassware with an appropriate solvent and collect the rinse as halogenated waste.

Mandatory Visualizations

Disposal Workflow for this compound

G A Identify Waste as This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Label Waste Container 'Hazardous Waste' C->D E Transfer Waste in Fume Hood D->E F Securely Seal Container E->F I Decontaminate Equipment E->I G Store in Designated Area F->G H Contact EHS for Pickup G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 2-Chloro-3-(morpholin-4-yl)quinoxaline

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of 2-Chloro-3-(morpholin-4-yl)quinoxaline. The following procedures are based on the hazardous properties of its structural components, including halogenated quinoxalines and morpholine derivatives, to ensure the safety of all laboratory personnel.

Hazard Identification and Summary

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[1][2][3][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation and may cause severe eye damage.[1][2][3][6]

  • Respiratory Irritation: May cause respiratory irritation.[1][7]

  • Carcinogenicity: Suspected of causing cancer.[1]

  • Flammability: May be combustible or flammable.[1][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications and Rationale
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves. Inspect for tears and degradation before each use. Double gloving is recommended for extended handling.
Eyes/Face Safety goggles and face shieldGoggles must provide a complete seal around the eyes. A face shield is required to protect against splashes to the face.[8][9][10]
Body Chemical-resistant lab coat or suitA flame-retardant and chemical-resistant lab coat that fully covers the arms is required. For larger quantities or risk of splashing, a chemical-resistant suit is necessary.[4][9]
Respiratory RespiratorA NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required, especially when handling the solid form or creating solutions.[1][9]
Feet Closed-toe, chemical-resistant shoesShoes must fully cover the feet. Safety boots are recommended in areas with a high risk of spills.[8][11]

Operational and Handling Plan

A systematic approach to handling is crucial for minimizing risk. The following workflow outlines the necessary steps for safe handling.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Review SDS of Related Compounds b Don Required PPE a->b c Prepare Engineering Controls (Fume Hood) b->c d Weigh/Measure Compound in Fume Hood c->d Begin Work e Perform Experiment d->e f Securely Cap and Store Compound e->f g Decontaminate Work Area f->g Complete Experiment h Properly Dispose of Waste g->h i Doff and Dispose of PPE h->i j Wash Hands Thoroughly i->j

Safe handling workflow for this compound.

Experimental Protocol:

  • Preparation: Before handling, review the SDS of 2-chloroquinoxaline and morpholine to reinforce understanding of the potential hazards.[2][3] Don all required PPE as specified in the table above. Ensure a certified chemical fume hood is operational and ready for use.

  • Handling: Conduct all manipulations of the compound, including weighing and solution preparation, inside a chemical fume hood to minimize inhalation exposure.[12]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][12] Store away from incompatible materials such as oxidizing agents.

  • Post-Handling: Decontaminate all surfaces and equipment after use. Dispose of waste in a designated hazardous waste container.[2] Remove PPE in the correct order to avoid contaminating skin. Wash hands thoroughly with soap and water after removing gloves.

Emergency and Disposal Plan

Immediate and appropriate action is critical in the event of an emergency.

Emergency Procedures:

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][12]
Skin Contact Immediately wash skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][12]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert dry material and place in an appropriate waste disposal container. For large spills, contain the spill and contact environmental health and safety.[1][3]

Disposal Plan:

All waste generated from the use of this compound is considered hazardous waste.

DisposalPlan cluster_waste Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal a Contaminated Solids (e.g., gloves, wipes) d Segregate Solid and Liquid Waste a->d b Contaminated Liquids (e.g., solvents) b->d c Unused Compound e Use Labeled, Sealed Hazardous Waste Containers c->e d->e f Arrange for Pickup by Certified Hazardous Waste Contractor e->f g Follow all Local, State, and Federal Regulations f->g

Hazardous waste disposal plan.

Disposal Protocol:

  • Waste Segregation: Separate solid and liquid waste streams.

  • Containment: Place all contaminated materials, including disposable PPE and unused product, into clearly labeled, sealed containers for hazardous waste.

  • Disposal: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations.[2] Do not empty into drains.[12] Contact your institution's environmental health and safety department for specific disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(morpholin-4-yl)quinoxaline
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(morpholin-4-yl)quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.